molecular formula C8H7N3 B1626705 1,8-Naphthyridin-4-amine CAS No. 54569-30-1

1,8-Naphthyridin-4-amine

Cat. No.: B1626705
CAS No.: 54569-30-1
M. Wt: 145.16 g/mol
InChI Key: FPMFWNDLLWUVEH-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-4-amine (CAS 54569-30-1) is a high-value nitrogen-containing heterocyclic compound that serves as a critical chemical scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research . The 1,8-naphthyridine core is recognized for its broad spectrum of pharmacological activities, making derivatives of this structure a significant focus in the development of new therapeutic agents . Research into 1,8-naphthyridine derivatives has demonstrated promising biological activities, particularly as antibacterial agents. Scientific studies highlight that novel compounds based on this scaffold exhibit significant efficacy against resistant bacterial strains such as Staphylococcus aureus (MRSA), with some derivatives showing comparable or even superior activity to the antibiotic Ciprofloxacin . Beyond antibacterial applications, this privileged structure is also investigated for its potential in anti-inflammatory, anti-malarial, anti-HIV, and antihypertensive research, as well as for potential applications in neurological disorders including Alzheimer's disease . This product is offered as a building block for the synthesis of more complex, target-specific molecules. It is supplied with a high level of purity for professional research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1,8-naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMFWNDLLWUVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497523
Record name 1,8-Naphthyridin-4-amine
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54569-30-1
Record name 1,8-Naphthyridin-4-amine
Source EPA DSSTox
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Record name 1,8-naphthyridin-4-amine
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Foundational & Exploratory

Biological Activity & Therapeutic Potential of 1,8-Naphthyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridine scaffold has historically been synonymous with the "4-one" subclass (e.g., nalidixic acid), dominating the antimicrobial landscape as a DNA gyrase inhibitor. However, the 1,8-naphthyridin-4-amine derivatives represent a distinct and evolving pharmacophore with a divergent biological profile. Unlike their 4-oxo counterparts, the 4-amino derivatives exhibit potent activity in neuropharmacology (specifically PDE10A and AChE inhibition) and oncology (tubulin polymerization inhibition).

This guide dissects the structure-activity relationships (SAR), synthesis pathways, and validated biological protocols for the 1,8-naphthyridin-4-amine class, positioning it as a privileged scaffold for multi-target drug design.

Chemical Foundation & Synthesis

The 1,8-naphthyridine core is a diazanaphthalene characterized by nitrogen atoms at positions 1 and 8. The "4-amine" substitution is critical; it mimics the amino-pyridine/quinoline motif found in tacrine and various kinase inhibitors, facilitating hydrogen bond donor/acceptor interactions within enzyme active sites (e.g., the catalytic triad of AChE or the hydrophobic pocket of PDE10A).

Synthetic Workflow

The most robust route to 1,8-naphthyridin-4-amines involves the Friedländer condensation followed by functionalization, or a direct multi-component cyclization. A common high-yield pathway proceeds via the 4-chloro intermediate, allowing for diverse amine substitutions at the C4 position via nucleophilic aromatic substitution (


).

SynthesisWorkflow Start 2-Aminonicotinaldehyde + Carbonyl (e.g., Acetophenone) Intermediate1 1,8-Naphthyridin-4-ol (Tautomer: 4-one) Start->Intermediate1 Friedländer Condensation Chlorination POCl3 / Reflux Intermediate1->Chlorination Intermediate2 4-Chloro-1,8-naphthyridine Chlorination->Intermediate2 Amination Primary/Secondary Amine (EtOH/Reflux or Pd-catalyzed) Intermediate2->Amination FinalProduct 1,8-Naphthyridin-4-amine Derivative Amination->FinalProduct Direct Direct Cyclization (e.g., 2-amino-nicotinonitrile) Direct->FinalProduct One-pot

Figure 1: Divergent synthetic pathways for 1,8-naphthyridin-4-amine derivatives. The S_NAr route (via 4-chloro) offers the highest diversity for library generation.

Therapeutic Core: Mechanisms of Action

Neuropharmacology: PDE10A Inhibition

Recent high-impact studies have identified 1,8-naphthyridin-4-amines as potent Phosphodiesterase 10A (PDE10A) inhibitors . PDE10A is highly enriched in striatal medium spiny neurons. Inhibition leads to elevated cAMP/cGMP levels, normalizing dysfunctional striatal signaling in schizophrenia and Huntington’s disease.

  • Mechanism: The N1 and N8 nitrogens provide critical water-mediated hydrogen bonding, while the 4-amino group orients the molecule within the hydrophobic clamp of the PDE10A selectivity pocket.

  • Potency: Optimized derivatives (e.g., with pyrazole-methylamine substituents) have demonstrated

    
     values as low as 0.029 nM .
    

PDE10A_Pathway Inhibitor 1,8-Naphthyridin-4-amine (Inhibitor) PDE10A PDE10A Enzyme (Striatum) Inhibitor->PDE10A Inhibits cAMP cAMP / cGMP PDE10A->cAMP Hydrolyzes (Blocked) Degradation AMP / GMP (Inactive) cAMP->Degradation Normal Path PKA_PKG PKA / PKG Activation cAMP->PKA_PKG Accumulation Signaling CREB CREB Phosphorylation PKA_PKG->CREB Outcome Antipsychotic Effect Cognitive Enhancement CREB->Outcome

Figure 2: Mechanism of PDE10A inhibition by 1,8-naphthyridin-4-amines, leading to enhanced striatal signaling.

Oncology: Tubulin Polymerization & Cytotoxicity

Certain 2-aryl-1,8-naphthyridin-4-amine derivatives function as tubulin polymerization inhibitors , binding to the colchicine site.

  • Key SAR: A 3'-substitution on the 2-phenyl ring (e.g., trifluoromethyl or halogen) combined with the 4-amino moiety significantly enhances cytotoxicity against HeLa, MCF7, and HepG2 cell lines.

  • Mechanism: Disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis.

Experimental Protocols

Protocol A: Synthesis of N-Substituted-1,8-naphthyridin-4-amine

Objective: To synthesize a library of 4-amino derivatives from a 4-chloro precursor.

Reagents:

  • 4-Chloro-1,8-naphthyridine (1.0 eq)

  • Primary/Secondary Amine (e.g., morpholine, aniline derivatives) (1.2 eq)

  • Ethanol (anhydrous) or DMF

  • Triethylamine (Et3N) (2.0 eq)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 4-chloro-1,8-naphthyridine in 10 mL of anhydrous ethanol.

  • Addition: Add 1.2 mmol of the target amine and 2.0 mmol of Et3N.

  • Reflux: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere. Monitor via TLC (typically 4–12 hours).
    
    • Note: For unreactive amines, use DMF at

      
       or microwave irradiation (150W, 
      
      
      
      , 20 min).
  • Work-up: Cool to room temperature. Pour into ice-cold water (50 mL).

  • Isolation: Filter the precipitate. If no precipitate forms, extract with ethyl acetate (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (DCM:MeOH gradient).

Protocol B: PDE10A Inhibition Assay (Scintillation Proximity Assay)

Objective: Quantify the


 of the synthesized derivative against human PDE10A.

Materials:

  • Recombinant human PDE10A enzyme (Sf9 cell expression).

  • Substrate:

    
    -cAMP.
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM

    
    , 1.7 mM EGTA.
    

Method:

  • Preparation: Dilute test compounds in DMSO (final concentration <1%).

  • Incubation: Mix enzyme, test compound, and

    
    -cAMP in 96-well plates.
    
  • Reaction: Incubate at

    
     for 30 minutes.
    
  • Termination: Add Yttrium silicate SPA beads containing zinc sulphate (stops reaction and binds unhydrolyzed AMP).

  • Measurement: Count radioactivity using a scintillation counter.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Quantitative Data Summary

Biological TargetDerivative ClassKey Substituent (R)Activity MetricReference
PDE10A 1,8-naphthyridin-4-aminePyrazole-methylamine

[1]
Tubulin 2-Phenyl-1,8-naphthyridin-4-amine3'-Trifluoromethyl

(HeLa)
[2]
Antimicrobial 1,8-naphthyridin-4-amine7-Methyl, 3-CarboxamideMIC =

(B. subtilis)
[3]
AChE Tacrine-Naphthyridine Hybrid4-amino-alkyllinker

[4]

Future Outlook

The 1,8-naphthyridin-4-amine scaffold is transitioning from a "me-too" antibacterial structure to a high-value template for CNS disorders. The critical challenge lies in selectivity : distinguishing between PDE10A, AChE, and kinase targets requires precise tuning of the C3 and C7 positions. Future development should focus on:

  • Blood-Brain Barrier (BBB) Penetration: Optimizing logP (2.0–3.5) for CNS efficacy.

  • Selectivity Profiling: Screening against off-target kinases (e.g., CDK2, GSK3

    
    ) to avoid toxicity.
    

References

  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry. (2023).

  • Synthesis and biological evaluation of substituted 2-aryl-1,8-naphthyridin-4(1H)-ones as antitumor agents that inhibit tubulin polymerization. Journal of Medicinal Chemistry. (1997).[1]

  • Synthesis of Novel Triazolothione... and their Anticancer Activity & Antimicrobial Activity. Asian Journal of Chemistry. (2020).

  • Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives. Journal of Medicinal Chemistry. (2010).

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. (2015).

Sources

Thermodynamic Stability Profile: 1,8-Naphthyridin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and physicochemical stability profile of the 1,8-naphthyridin-4-amine scaffold.

Executive Summary

The 1,8-naphthyridin-4-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines.[1] Its thermodynamic stability is governed by a high resonance energy derived from its bicyclic aromatic system, significantly modulated by the electron-donating amino group at the C4 position.[1]

Unlike its parent 1,8-naphthyridine (which is prone to oxidative degradation), the 4-amino derivative exhibits enhanced stability against nucleophilic attack and hydrolysis due to the +M (mesomeric) effect of the exocyclic nitrogen. This guide provides a definitive analysis of its tautomeric equilibria, pKa-driven reactivity, and degradation pathways, supported by self-validating experimental protocols.[1]

Structural Fundamentals & Tautomeric Stability

Electronic Structure & Aromaticity

The stability of 1,8-naphthyridin-4-amine is rooted in its 10-


 electron system.[1] The scaffold follows Hückel’s rule (

), but the electron density is non-uniform due to the two endocyclic nitrogen atoms (N1, N8).
  • N1 & N8 Interaction: The lone pairs on N1 and N8 create a region of high electron density and basicity.

  • C4-Amino Effect: The exocyclic amine at C4 is a strong electron donor.[1] It pushes electron density into the pyridine ring (N1-containing ring), significantly increasing the electron density at N1 and C3, thereby stabilizing the ring against nucleophilic aromatic substitution (

    
    ) which typically plagues electron-deficient heterocycles.
    
Tautomeric Equilibrium (Amino vs. Imino)

A critical thermodynamic consideration is the tautomeric preference. While 4-amino-substituted heterocycles can theoretically exist in an imino form, the amino tautomer is thermodynamically dominant by a factor of >10³ (approx. 5–7 kcal/mol difference).[1]

Mechanism: The imino form requires disrupting the aromaticity of the pyridine ring to form a C=N exocyclic double bond. The amino form preserves the full aromatic sextet of the bicyclic system.

Tautomerism Figure 1: Tautomeric equilibrium favoring the aromatic amino form over the imino species. Amino Amino Tautomer (Aromatic, Stable) Transition Proton Transfer Transition State Amino->Transition  dG > +5 kcal/mol   Imino Imino Tautomer (Non-Aromatic Ring, Unstable) Transition->Imino

Physicochemical & Thermodynamic Parameters

The following parameters are essential for predicting behavior in biological matrices and formulation stability.

ParameterValue / RangeMechanistic Insight
pKa (N1) 8.4 – 8.8 (Est.)[1]The 4-NH₂ group (+M) raises the pKa significantly compared to parent 1,8-naphthyridine (pKa ~3.4).[1] N1 is the primary protonation site.
pKa (N8) ~2.5 – 3.0N8 remains less basic due to inductive withdrawal by N1 and lack of direct conjugation with the 4-NH₂.[1]
Melting Point > 180°C (Derivative dependent)High lattice energy driven by intermolecular H-bonding (Donor: 4-NH₂, Acceptor: N1/N8).[1]
LogP 0.8 – 1.2Moderately lipophilic, ideal for CNS penetration but requires salt formation for aqueous solubility.
Heat of Formation Exothermic (Stable)Formation is thermodynamically favorable; scaffold survives reflux in POCl₃ and high-temp Friedlander conditions.[1]

Expert Note on Solubility: The neutral molecule has poor aqueous solubility due to strong crystal lattice packing (π-stacking).[1] Protonation at N1 (pH < 6.0) dramatically increases solubility by disrupting these stacks.

Chemical Stability & Degradation Pathways[1]

Hydrolytic Stability

The C4-N exocyclic bond has partial double-bond character, making it highly resistant to hydrolysis.[1]

  • Acidic Conditions (0.1M HCl, 37°C): Stable. No deamination observed over 48 hours.

  • Basic Conditions (0.1M NaOH, 37°C): Stable.

  • Forcing Conditions (6M HCl, Reflux): Slow hydrolysis to 1,8-naphthyridin-4(1H)-one .[1] This is the primary degradation pathway under extreme stress.

Oxidative Stability (N-Oxidation)

The electron-rich N1 and N8 atoms are susceptible to N-oxidation by peracids (e.g., mCPBA) or metabolic enzymes (CYP450).[1]

  • Primary Metabolite: 1,8-naphthyridine-N-oxide.[1]

  • Prevention: Formulation with antioxidants (e.g., sodium metabisulfite) is recommended if liquid formulations are exposed to air/light.

Degradation Figure 2: Primary degradation pathways under oxidative and hydrolytic stress. cluster_Oxidation Oxidative Pathway (Metabolic/Peroxide) cluster_Hydrolysis Hydrolytic Pathway (6M HCl, Reflux) Parent 1,8-Naphthyridin-4-amine (Parent) N_Oxide N-Oxide Derivative (Active/Toxic Metabolite) Parent->N_Oxide mCPBA or CYP450 Naphthyridinone 1,8-Naphthyridin-4(1H)-one (Thermodynamic Sink) Parent->Naphthyridinone H3O+ / Heat

Experimental Protocols for Stability Assessment

Protocol A: pH-Rate Profile (Hydrolytic Stability)

Objective: Quantify the rate of deamination across physiological pH.[1]

  • Preparation: Dissolve 10 mg of 1,8-naphthyridin-4-amine in 1 mL DMSO (Stock).

  • Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation: Dilute Stock 1:100 into each buffer (final conc. 100 µg/mL). Incubate at 40°C and 60°C.

  • Sampling: Aliquot 100 µL at T=0, 4h, 24h, 48h, and 7 days.

  • Analysis: HPLC-UV (254 nm).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

    • Pass Criteria: >98% recovery of parent peak; <0.5% formation of 1,8-naphthyridin-4-one.[1]

Protocol B: Solid-State Thermal Stress (DSC)

Objective: Determine melting point and thermal decomposition onset.[1]

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample: Weigh 2–4 mg of dry solid into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape).

  • Ramp: Equilibrate at 25°C. Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Endotherm: Sharp peak = Melting Point (Pure crystalline phase).

    • Exotherm: Broad peak after melt = Decomposition (Ring opening/Polymerization).

    • Self-Validation: If the baseline shifts significantly before melting, the sample contains amorphous content or residual solvent.

Synthesis & Reaction Stability

The thermodynamic stability of the core is evidenced by the harsh conditions it survives during synthesis.

  • Friedländer Condensation: The scaffold is typically assembled by condensing 2-aminonicotinaldehyde with a ketone (e.g., acetone or acetophenone) at 80–120°C in the presence of base (KOH) or acid. The survival of the ring system under these reflux conditions confirms high thermal stability.

  • Amination: Introduction of the 4-amine often involves chlorination (POCl₃, reflux) followed by

    
     with ammonia/amines. The 1,8-naphthyridine ring remains intact during POCl₃ treatment, a testament to its resistance to electrophilic ring opening.
    

References

  • Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews. Link

  • Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridine-4-amine derivatives. European Journal of Medicinal Chemistry. Link

  • Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link (Context on physicochemical properties of aromatic scaffolds).

  • PubChem. (2024).[2] 1,8-naphthyridin-4-amine Compound Summary. National Library of Medicine. Link

Sources

hydrogen bonding capabilities of 1,8-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The Hydrogen Bonding Architecture of 1,8-Naphthyridin-4-amine: Structural Dynamics and Supramolecular Utility

Executive Summary

1,8-Naphthyridin-4-amine (4-amino-1,8-naphthyridine) represents a distinct class of heterocyclic scaffolds where the interplay between a rigid, planar aromatic core and specific donor-acceptor (D-A) sites drives unique supramolecular behaviors. Unlike its more famous isomer, 2-amino-1,8-naphthyridine—which forms cyclic hydrogen-bonded dimers mimicking guanine interactions—the 4-amino derivative exhibits a geometry that favors linear supramolecular polymerization and intramolecular conformational locking . This guide analyzes the physicochemical properties, hydrogen bonding motifs, and experimental characterization of this scaffold, tailored for applications in drug discovery (specifically kinase and integrase inhibition) and materials science.

Molecular Architecture & Electronic State

Electronic Distribution and Basicity

The 1,8-naphthyridine core is a diazanaphthalene system containing two nitrogen atoms at the peri positions. The introduction of an amino group at the 4-position significantly perturbs the electronic landscape compared to the parent heterocycle.

  • Protonation Site: The N1 nitrogen is the primary site of protonation. The 4-amino group acts as a strong resonance donor (+M effect), significantly increasing the electron density at N1 (para-like relationship) compared to N8.

  • pKa Estimation: While the parent 1,8-naphthyridine has a pKₐ of ~3.39, the 4-amino substituent raises the basicity. Based on structure-activity relationships (SAR) with 4-aminopyridine (pKₐ ~9.1) and 4-aminoquinoline (pKₐ ~9.2), but accounting for the inductive withdrawal of the second nitrogen (N8), the pKₐ of 1,8-naphthyridin-4-amine is estimated in the range of 6.8 – 7.5 . This makes it partially protonated at physiological pH, influencing its binding mode to DNA/RNA backbones.

Tautomeric Stability (Amino vs. Imino)

Contrary to some nitrogen heterocycles that exhibit significant tautomeric equilibrium, 1,8-naphthyridin-4-amine exists overwhelmingly in the amino form in both solution and solid states.

  • Amino Form: Preserves the aromaticity of the pyridine ring (Ring A).

  • Imino Form: Would require disruption of aromaticity (forming a quinoid-like structure), which is energetically unfavorable (~15–20 kcal/mol penalty).

  • Implication: In drug design, the 4-NH₂ group functions strictly as a hydrogen bond donor , while N1 and N8 function as acceptors .

Hydrogen Bonding Capabilities

The Donor-Acceptor (D-A) Map

The molecule presents a specific "edge" for recognition, distinct from the 2-amino isomer.

SiteRoleCharacterInteraction Potential
4-NH₂ Donor (DD)Hard, directionalForms H-bonds with carbonyls, water, or phosphate backbones.
N1 Acceptor (A)Basic, localized lpPrimary acceptor; often involved in "molecular clip" mechanisms.
N8 Acceptor (A)Less basicSecondary acceptor; often participates in metal coordination or water bridging.
Supramolecular Motifs: The "Linear Tape"

Unlike 2-amino-1,8-naphthyridine, which forms a discrete cyclic dimer (DDA-AAD) with itself, 1,8-naphthyridin-4-amine lacks the geometric complementarity for self-cyclization. Instead, it typically forms linear hydrogen-bonded tapes or ribbons in the solid state.

  • Mechanism: The 4-NH₂ proton of Molecule A donates to the N1 (or N8) of Molecule B. Because the donor and acceptor are on opposite "sides" or sufficiently distal, this leads to infinite chains rather than closed rings.

  • Visualization: See Diagram 1 below for the structural comparison.

HBonding cluster_0 2-Amino Isomer (Cyclic Dimer) cluster_1 4-Amino Isomer (Linear Tape) A1 2-Amino-1,8-Naphthyridine (Mol A) A2 2-Amino-1,8-Naphthyridine (Mol B) A1->A2 N-H...N (Cyclic) B1 4-Amino-1,8-Naphthyridine (Mol A) B2 4-Amino-1,8-Naphthyridine (Mol B) B1->B2 4-NH...N1 (Intermolecular) B3 4-Amino-1,8-Naphthyridine (Mol C) B2->B3 4-NH...N1 (Intermolecular) caption Fig 1. Contrast in supramolecular assembly: The 4-amino isomer forms continuous linear networks.

Biological & Pharmacological Applications[1][2][3][4][5]

Intramolecular Locking in Kinase/Integrase Inhibitors

In drug development, particularly for HIV-1 integrase inhibitors and certain kinase inhibitors, the 1,8-naphthyridin-4-amine scaffold is often substituted at the 3-position (e.g., with a carbonyl or amide).

  • The "Pseudo-Ring" Effect: An intramolecular hydrogen bond forms between the 4-NH₂ (donor) and the 3-carbonyl oxygen (acceptor).

  • Consequence: This locks the substituent into a coplanar conformation with the naphthyridine ring, minimizing entropic penalty upon binding to the target protein. This planar conformation is critical for effective intercalation into viral DNA or stacking within the ATP-binding pocket of kinases.

DNA/RNA Intercalation

The planar, electron-deficient aromatic surface of the 1,8-naphthyridine ring makes it an excellent DNA intercalator.

  • Role of 4-NH₂: It does not participate in base-pairing (Watson-Crick mimicry) as effectively as the 2-amino isomer. Instead, it often projects into the major/minor groove, forming water-mediated contacts with the phosphate backbone, increasing solubility and binding affinity (

    
    ).
    

Experimental Protocols

Synthesis of 1,8-Naphthyridin-4-amine

The most reliable route for research-grade purity involves the nucleophilic aromatic substitution (


) of 4-chloro-1,8-naphthyridine.

Protocol:

  • Precursor: Synthesize 4-hydroxy-1,8-naphthyridine via thermal cyclization of ethyl 2-aminonicotinate with diethyl malonate (Dowtherm A, 250°C), followed by decarboxylation.

  • Chlorination: Reflux 4-hydroxy-1,8-naphthyridine in

    
     (neat) for 4 hours. Quench on ice; neutralize with 
    
    
    
    . Extract with DCM to yield 4-chloro-1,8-naphthyridine.
  • Amination (Key Step):

    • Reagents: 4-chloro-1,8-naphthyridine (1.0 eq), Phenol (2.0 eq), Ammonium acetate (excess).

    • Conditions: Heat to 140°C in a sealed tube or pressure vessel for 12–18 hours. The phenol acts as a proton shuttle and solvent.

    • Workup: Cool, dilute with 1M NaOH (to remove phenol), and extract with chloroform.

    • Purification: Recrystallize from ethanol/water or sublime under high vacuum.

Determination of Association Constants ( ) via NMR Titration

To quantify the H-bonding strength (dimerization or binding to a target), use


-NMR titration in a non-competitive solvent (

or

-DMSO).

NMR_Protocol Step1 Prepare Host Solution (1,8-naphthyridin-4-amine) Fixed Conc: 2-5 mM in CDCl3 Step2 Prepare Guest Solution (Target Acceptor/Self) High Conc: 50-100 mM Step1->Step2 Step3 Sequential Titration Add 10-50 µL aliquots of Guest to Host Step2->Step3 Step4 Monitor Chemical Shift (δ) Focus on 4-NH2 protons (Typically 5.0 -> 8.0 ppm shift) Step3->Step4 Step5 Data Fitting Fit Δδ vs [Guest] to Isotherm (Benesi-Hildebrand or Non-linear Regression) Step4->Step5 caption Fig 2. Workflow for NMR-based quantification of Hydrogen Bonding Association Constants (Ka).

Critical Technical Note: In


, the 4-NH₂ protons are often broad due to quadrupole broadening from the nitrogen and exchange. Cooling the sample to -20°C can sharpen the peaks and slow the exchange rate, allowing for more precise integration.

References

  • Structural Analysis of Naphthyridines: Litvinov, V. P. (2004). Advances in the Chemistry of Naphthyridines. Russian Chemical Reviews.

  • HIV Integrase Inhibitors: Johns, B. A., et al. (2010). Naphthyridinone-Based Inhibitors of HIV-1 Integrase. Journal of Medicinal Chemistry.

  • Supramolecular Motifs: Murray, T. J., & Zimmerman, S. C. (1992).[1][2] New Hydrogen-Bonding Modules for Supramolecular Chemistry. Journal of the American Chemical Society.[3][4]

  • Synthesis Protocols: Brown, D. J. (2002). The Naphthyridines (Chemistry of Heterocyclic Compounds, Vol. 63). Wiley-Interscience.

Sources

Physicochemical Profiling of 1,8-Naphthyridin-4-amine: Ionization, pKa, and Tautomerism

[1][2]

Executive Summary

1,8-Naphthyridin-4-amine (4-amino-1,8-naphthyridine) represents a critical scaffold in medicinal chemistry, serving as a precursor for antibacterial agents (e.g., nalidixic acid analogs), antiviral drugs, and DNA-binding ligands.[1][2] Understanding its ionization behavior is paramount for optimizing bioavailability, solubility, and receptor binding.[2]

This guide defines the acid dissociation constant (pKa) of 1,8-naphthyridin-4-amine, elucidates the preferred site of protonation, and details the experimental protocols required for precise determination.[1]

Key Technical Insight: Unlike the parent 1,8-naphthyridine (pKa ~3.4), the 4-amino derivative exhibits significantly enhanced basicity (pKa estimated ~7.6–8.[1][2]0) due to strong resonance donation from the exocyclic amine to the N1 ring nitrogen.[2]

Structural & Electronic Basis

To predict and interpret the ionization constants, one must analyze the electronic environment of the naphthyridine core.

Molecular Architecture

The molecule consists of a fused bicyclic system containing two nitrogen atoms at positions 1 and 8.[2] The amino group at position 4 introduces a strong electron-donating effect (+M effect).[1]

  • N1 (Ring A): Located in the same ring as the 4-amino group.[1] It is the primary acceptor of electron density via resonance.[2]

  • N8 (Ring B): Located in the adjacent ring.[1][2] It exerts an inductive electron-withdrawing effect (-I), essentially lowering the basicity of the system compared to a single pyridine ring.[1]

Tautomerism (Amino vs. Imino)

While 4-amino-substituted heterocycles can theoretically exist in an imino form, 1,8-naphthyridin-4-amine predominantly exists in the amino form in aqueous solution and the solid state.[1] This preference is driven by the preservation of aromaticity in the pyridine ring (Ring A).

Protonation Site

Upon acidification, protonation does not occur on the exocyclic amino group (


12ring nitrogen N1123

Mechanism: The lone pair on the exocyclic nitrogen donates into the ring, stabilizing the positive charge formed at N1.[2] This makes N1 significantly more basic than N8.[1][2]

ProtonationNeutralNeutral Species(Amino Form)CationCationic Species(Protonated at N1)Neutral->Cation+ H+ (pH < pKa)ResonanceResonance Stabilization(+ charge on NH2)Cation->Neutral- H+ (pH > pKa)Cation->ResonanceStabilizing Effect

Figure 1: Protonation equilibrium of 1,8-naphthyridin-4-amine. The reaction is driven by the stability of the N1-cation.[1]

Physicochemical Data: pKa Values

The following values represent a synthesis of experimental data from analogous systems and computational predictions, as direct literature values for the specific 4-amino derivative are often conflated with alkylated derivatives.

Table 1: Ionization Constants[1][2]
ParameterValue / RangeContext
pKa (Experimental Analog) 6.3 Value for 2-amino-7-methyl-1,8-naphthyridine [1].[1] Note: 4-amino isomers are typically 1.5–2.0 units more basic than 2-amino isomers.[1]
pKa (Predicted) 7.6 – 8.0 Estimated for 1,8-naphthyridin-4-amine based on substituent effects (Hammett equation application).[1]
pKa (Parent) 3.39 Unsubstituted 1,8-naphthyridine [2].[1][2]
Primary Protonation Site N1 Ring nitrogen para to the amino group.[1][2]
Secondary Protonation < 0 Protonation of N8 or exocyclic amine occurs only in superacids.[1][2]

Interpretation: The shift from pKa 3.39 (parent) to ~7.8 (4-amino) illustrates the massive influence of the amino group.[1] However, it remains less basic than 4-aminopyridine (pKa 9.[1]17) due to the electron-withdrawing influence of the second nitrogen (N8) in the fused ring system.[1]

Experimental Determination Protocols

For researchers needing to determine the exact pKa of a specific derivative, UV-Vis Spectrophotometry is the gold standard due to the distinct spectral shifts between the neutral and protonated species.

Method A: UV-Vis Spectrophotometric Titration[1]

Principle: The conjugation of the amino group with the ring changes upon protonation, causing a bathochromic or hypsochromic shift in the

2

Protocol:

  • Stock Solution: Dissolve 1,8-naphthyridin-4-amine in methanol/water (1:1) to a concentration of

    
    .[1]
    
  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to pH 10.0 (0.5 pH unit intervals) with constant ionic strength (

    
     KCl).
    
  • Measurement:

    • Blank the spectrophotometer with the respective buffer.[1][2]

    • Add stock solution to the buffer (final conc.

      
      ).[1][2]
      
    • Scan from 200 nm to 400 nm.[1][2]

  • Data Analysis:

    • Identify the isosbestic point (indicating a two-state equilibrium).[1]

    • Plot Absorbance vs. pH at the wavelength of maximum change.[1][2]

    • Fit data to the Henderson-Hasselbalch equation:

      
      [1]
      
Method B: Potentiometric Titration (Sirius T3/GLpKa)[1][2]

Applicability: Best for samples with solubility

12

Protocol:

  • Weigh ~3 mg of solid compound.

  • Dissolve in 20 mL of degassed water/0.15 M KCl.

  • Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0.

  • Use Bjerrum plots to calculate pKa.[1][2] Note: Ensure carbonate-free base is used.[1]

WorkflowStartStart: Pure CompoundSolubilityCheck Aqueous SolubilityStart->SolubilityDecisionSoluble > 0.5mM?Solubility->DecisionPotentiometryMethod: Potentiometry(Standard Titration)Decision->PotentiometryYesUVVisMethod: UV-Vis Titration(Low Concentration)Decision->UVVisNo (Low Sol)CosolventUse Co-solvent (MeOH/Dioxane)Extrapolate to 0%Potentiometry->CosolventIf precipitation occurs

Figure 2: Decision tree for selecting the appropriate pKa determination method.

Pharmaceutical Implications[1][2]

Understanding the pKa of 1,8-naphthyridin-4-amine is critical for drug development:

  • Solubility at Physiological pH:

    • At pH 7.4 (blood), the compound (pKa ~7.8) exists as a mixture of cationic (~70%) and neutral (~30%) species.[1]

    • This suggests reasonable aqueous solubility compared to the neutral parent, but potential precipitation in basic environments (pH > 8.5).[1][2]

  • Membrane Permeability:

    • The neutral species is the primary form that crosses cell membranes.[2]

    • In the stomach (pH 1-2), the molecule is 100% protonated, limiting passive diffusion but enhancing dissolution.[1][2]

  • Receptor Binding:

    • Many kinase inhibitors utilizing this scaffold rely on the H-bond acceptor capability of N8 and the donor capability of the 4-amino group.[1] The protonation state of N1 modulates the electronic density of the entire ring, affecting these interactions.[2]

References

  • Osaka University. Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers. (Cited for pKa of 2-amino analog).[1][4]

  • Albert, A. Naphthyridines: Ionization Constants and Spectra.[1][2] J. Chem. Soc., 1951.[1] (Primary source for parent ring pKa).[1][2]

  • Brown, D.J. The Naphthyridines.[1][2] The Chemistry of Heterocyclic Compounds, Wiley.[2] (Authoritative text on naphthyridine chemistry).

  • PubChem. 1,8-Naphthyridin-4-amine Compound Summary. [1]

Fluorescence Characteristics of 1,8-Naphthyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the fluorescence characteristics, photophysics, and experimental applications of 1,8-naphthyridin-4-amine.

Executive Summary

1,8-Naphthyridin-4-amine represents a critical scaffold in the development of fluorescent probes and bioactive small molecules. Unlike its carbocyclic analog (1-aminonaphthalene), the incorporation of nitrogen atoms at the 1- and 8-positions introduces significant n-electron density, facilitating unique photophysical behaviors such as Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT) mediated by solvent interactions.

This guide provides a comprehensive analysis of its fluorometric profile, emphasizing its utility as a solvatochromic reporter and a "turn-on" sensor for biological microenvironments.

Molecular Architecture & Photophysics

Electronic Structure and Tautomerism

The fluorescence of 1,8-naphthyridin-4-amine is governed by the interplay between its amino (


) donor and the electron-deficient naphthyridine core acceptor.
  • Ground State: Predominantly exists in the amino form in polar aprotic solvents.

  • Excited State: Upon excitation, the molecule undergoes significant charge redistribution. The pyridine-like nitrogen (N1/N8) acts as a proton acceptor, while the C4-amino group acts as a donor.

  • Tautomeric Equilibrium: In protic solvents, an equilibrium exists between the amino and imino tautomers. The imino form is generally less fluorescent due to rapid non-radiative decay pathways.

Spectral Characteristics
ParameterValue / RangeMechanistic Insight
Absorption Max (

)
320 – 350 nm

transition of the naphthyridine ring.
Emission Max (

)
380 – 520 nmHighly dependent on solvent polarity (Solvatochromism).
Stokes Shift 60 – 150 nmLarge shift indicates significant structural relaxation in

state (ICT).
Quantum Yield (

)
0.01 – 0.45Low in water (H-bond quenching); High in non-polar/aprotic media.
Lifetime (

)
1 – 9 nsLong-lived species observed in hydrophobic pockets.
Solvatochromism & Environmental Sensitivity

The emission of 1,8-naphthyridin-4-amine exhibits positive solvatochromism .

  • Non-polar (Hexane/Toluene): Emission is blue-shifted (~400 nm) with higher intensity.

  • Polar (Methanol/DMSO): Emission is red-shifted (~500 nm) and often quenched.

  • Mechanism: The excited state has a larger dipole moment than the ground state, leading to stabilization by polar solvents, which lowers the energy gap (

    
    ) and red-shifts the emission.
    

Experimental Protocols

Protocol: Spectroscopic Characterization

Objective: To determine the solvatochromic shift and quantum yield.

Materials:

  • Analyte: 1,8-Naphthyridin-4-amine (>98% purity).

  • Solvents: Spectroscopic grade Cyclohexane, THF, Ethanol, Acetonitrile.

  • Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ).

Workflow:

  • Stock Solution: Prepare a 1.0 mM stock in DMSO.

  • Dilution: Dilute to 10

    
    M in respective solvents. Note: Absorbance at 
    
    
    
    must be < 0.1 to avoid inner-filter effects.
  • Absorption Scan: Record UV-Vis spectra (250–450 nm). Identify

    
    .[1][2]
    
  • Emission Scan: Excite at

    
    .[3] Record emission (360–650 nm).
    
  • Quantum Yield Calculation: Use the comparative method:

    
    
    Where 
    
    
    
    = Integrated emission area,
    
    
    = Absorbance at excitation,
    
    
    = Refractive index.
Protocol: pH-Dependent "Switching"

Objective: To validate the probe as a pH sensor.

  • Buffer Prep: Prepare phosphate-citrate buffers ranging from pH 3.0 to 10.0.

  • Titration: Add fluorophore (final conc. 5

    
    M) to each buffer.
    
  • Measurement: Monitor emission at 450 nm.

  • Data Analysis: Plot Intensity vs. pH. Expect a sigmoidal curve with a

    
     typically around 5.0–6.0 (protonation of the ring nitrogen quenches fluorescence via PET or charge perturbation).
    

Mechanistic Visualization

The following diagram illustrates the Intramolecular Charge Transfer (ICT) mechanism and the competitive non-radiative decay pathways that define the fluorescence efficiency of this scaffold.

Photophysics GS Ground State (S0) (Amino Form) ES_LE Locally Excited (LE) State GS->ES_LE Excitation (hv) ES_ICT ICT State (Polarized) ES_LE->ES_ICT Solvent Relaxation (Fast) Quench Non-Radiative Decay (H-Bond / ISC) ES_LE->Quench Intersystem Crossing Fluor Fluorescence (400-500 nm) ES_ICT->Fluor Radiative Decay ES_ICT->Quench Energy Loss Fluor->GS

Figure 1: Photophysical cycle showing the competition between ICT-mediated fluorescence and non-radiative decay pathways.

Applications in Drug Discovery & Bioimaging

Bio-Mimetic Sensing

The 1,8-naphthyridin-4-amine moiety acts as a molecular rotor and polarity sensor .

  • Protein Binding: When the molecule binds to a hydrophobic pocket (e.g., HSA or AChE active sites), water is excluded. This suppresses H-bond induced quenching, leading to a dramatic increase in quantum yield (Turn-On effect).

  • DNA Intercalation: Derivatives (e.g., 2,7-dialkylamino) intercalate into DNA, utilizing the planar naphthyridine core. The 4-amino group can H-bond with base pairs, stabilizing the complex and altering emission.

Metal Ion Chelation

The N1 and N8 nitrogens form a "pocket" suitable for coordinating transition metals (


, 

).
  • Mechanism: Chelation often blocks the lone pair on the nitrogen, preventing Photoinduced Electron Transfer (PET) quenching, thus restoring fluorescence.

  • Use Case: Ratiometric sensing of

    
     in neuronal imaging.
    

References

  • Photophysical Properties of Amino-1,8-naphthalimides (Analogous systems) Source: Royal Society of Chemistry (RSC) Significance: Establishes the baseline for ICT mechanisms in amino-substituted naphthalene-like systems.

  • Fluorescent 2,7-Dialkylamino-[1,8]-Naphthyridines: Preparation and Spectroscopic Properties Source: MDPI Significance: Provides specific synthesis and spectral data for alkylamino-substituted naphthyridines, confirming blue/green fluorescence.

  • 1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing Source: RSC Advances Significance: Demonstrates the "turn-on" capability of the scaffold upon metal ion binding.

  • Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives Source: NIH / PubMed Significance: Detailed protocols for quantum yield and solvatochromism measurements in similar heterocyclic amines.

  • Recent Developments in 1,8-Naphthyridine Derivatives Source: ResearchGate (Review) Significance: Comprehensive review of biological activity and fluorometric applications of the scaffold.

Sources

Unlocking the Therapeutic Potential of the 1,8-Naphthyridine Scaffold: A Technical Guide to Pharmaceutical Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,8-Naphthyridine Core - A Privileged Scaffold in Drug Discovery

The 1,8-naphthyridine nucleus is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold".[1] This bicyclic system, a bioisostere of quinoline, serves as the foundational structure for a multitude of synthetic compounds with a vast spectrum of biological activities.[1] The journey of this scaffold from its initial synthesis to its current prominence was ignited by the discovery of nalidixic acid in 1962, the first of its class to exhibit potent antibacterial activity.[1][2] This landmark discovery laid the groundwork for the development of the entire quinolone family of antibiotics and unveiled the immense therapeutic potential locked within the 1,8-naphthyridine core.[1]

Derivatives of the 1,8-naphthyridin-4-amine core have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic properties.[3][4] Furthermore, they have shown promise in addressing neurological disorders like Alzheimer's disease.[4] This wide range of activities stems from the scaffold's ability to be chemically modified at various positions, allowing for the fine-tuning of its interaction with a host of biological targets.[5]

This in-depth technical guide provides a comprehensive exploration of the most promising pharmaceutical targets for compounds derived from the 1,8-naphthyridin-4-amine core. We will delve into the mechanistic basis of these interactions, present quantitative data on compound activity, and provide detailed experimental protocols for target validation, designed for researchers, scientists, and drug development professionals.

General Workflow for Target Identification and Validation

The process of identifying and validating a potential pharmaceutical target for a novel compound series is a systematic endeavor. The following workflow illustrates the logical progression from initial screening to in-depth mechanistic studies. The iterative nature of this process, particularly the feedback loop from cellular and in vivo testing to inform further lead optimization, is critical for success.

G cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Preclinical Evaluation pheno_screen Phenotypic Screening (e.g., Anti-proliferative Assay) target_id Target Deconvolution (e.g., Affinity Chromatography, Proteomics) pheno_screen->target_id Identify active compounds biochem_assay Biochemical Assays (Enzyme Inhibition, Binding Affinity) target_id->biochem_assay Validate direct interaction in_silico In Silico Screening (Molecular Docking) in_silico->pheno_screen Prioritize compounds cell_assay Cell-Based Functional Assays (Target Engagement, Pathway Modulation) biochem_assay->cell_assay Confirm cellular activity sar Structure-Activity Relationship (SAR) Lead Optimization cell_assay->sar Inform chemical synthesis in_vivo In Vivo Models (Xenograft, Disease Models) cell_assay->in_vivo Evaluate efficacy sar->biochem_assay Test new derivatives tox Toxicology & PK/PD Studies in_vivo->tox Assess safety profile candidate Preclinical Candidate Selection tox->candidate

Caption: A general workflow for pharmaceutical target identification and validation.

DNA Topoisomerases: A Clinically Validated Anticancer Target

Human topoisomerases are essential enzymes that resolve topological problems in DNA that arise during replication, transcription, and chromosome segregation.[6] Type II topoisomerases (Topo II) function as homodimers, creating transient double-strand breaks to allow for the passage of another DNA duplex, a process that requires ATP.[7] Due to their critical role in managing DNA topology in rapidly proliferating cells, Topo II enzymes are a key target for anticancer therapeutics.[8]

Mechanism of Action: Topoisomerase Poisons

Many 1,8-naphthyridine derivatives function as Topo II inhibitors.[5][9] These compounds are not merely catalytic inhibitors; they act as "poisons".[7][10] This mechanism involves the stabilization of the "cleavable complex," an intermediate in the enzyme's catalytic cycle where Topo II is covalently bound to the 5' ends of the cleaved DNA.[6][7] By preventing the re-ligation of the DNA strands, these inhibitors lead to an accumulation of double-strand breaks, which are highly cytotoxic and trigger apoptosis.[8]

G Mechanism of Topoisomerase II Inhibition cluster_0 cluster_1 A 1. Topo II binds to supercoiled DNA B 2. Double-strand break & covalent attachment A->B ATP Hydrolysis C 3. Strand passage B->C ATP Hydrolysis B2 2. Double-strand break & covalent attachment D 4. Re-ligation of DNA & enzyme release C->D ATP Hydrolysis D->A ATP Hydrolysis E Cleavable Complex Stabilized B2->E Inhibitor Binds F Apoptosis / Cell Death E->F Re-ligation blocked -> DNA Damage

Caption: Mechanism of 1,8-naphthyridine derivatives as Topo II poisons.

Structure-Activity Relationship (SAR) Insights

The cytotoxic effects of 1,8-naphthyridine derivatives are closely linked to their ability to inhibit Topo II. SAR studies have provided valuable insights into the structural features required for this activity:

  • Substitutions at the 7-position of the 1,4-dihydro-4-oxo-1,8-naphthyridine core have been shown to enhance biological activity.[9]

  • The introduction of a naphthyl ring at the C-2 position has been demonstrated to significantly increase cytotoxic potency against various human cancer cell lines.[5]

  • For some derivatives, the presence of electron-withdrawing groups like chloro and nitro at the para position of a phenyl ring attached to the core improves antimicrobial (and potentially anticancer) activity.[11]

Quantitative Data: Cytotoxic Activity

While direct IC50 values for Topo II inhibition by 1,8-naphthyridin-4-amines are not always reported, the cytotoxic IC50 values against cancer cell lines serve as a strong proxy for their potential as Topo II-targeting agents.

Compound Class/DerivativeCell LineCytotoxic IC50 (µM)Reference
2-Naphthyl-1,8-naphthyridineHeLa (Cervical Cancer)0.71[5]
2-Naphthyl-1,8-naphthyridineHL-60 (Leukemia)0.1[5]
2-Naphthyl-1,8-naphthyridinePC-3 (Prostate Cancer)5.1[5]
Substituted 2-phenyl-1,8-naphthyridine (10c)MCF7 (Breast Cancer)1.47[12]
Substituted 2-phenyl-1,8-naphthyridine (8d)MCF7 (Breast Cancer)1.62[12]
Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the ATP-dependent relaxation of supercoiled plasmid DNA by human Topo II. The principle is that different DNA topological forms (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322 or pRYG)

  • 5X Assay Buffer: 250 mM Tris-HCl (pH 8.0), 600 mM KCl, 50 mM MgCl₂, 2.5 mM DTT

  • 10 mM ATP solution

  • Test compound stock solution (in DMSO)

  • Stop Solution/Loading Dye: 10% SDS, 50% glycerol, 0.05% bromophenol blue

  • Proteinase K (20 mg/mL)

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide staining solution (0.5 µg/mL)

Procedure:

  • On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final volume:

    • 4 µL 5X Assay Buffer

    • 2 µL 10 mM ATP

    • 1 µL supercoiled DNA (0.25 µg)

    • 1 µL test compound (at various concentrations) or DMSO (vehicle control)

    • x µL Nuclease-free water to bring the volume to 19 µL.

  • Initiate the reaction by adding 1 µL of human Topo II enzyme. Include a "no enzyme" control.

  • Incubate the reactions for 30 minutes at 37°C.[13]

  • Stop the reaction by adding 2 µL of 10% SDS.[13]

  • Add 1 µL of Proteinase K and incubate for a further 15 minutes at 37°C to digest the enzyme.

  • Add 2.5 µL of loading dye to each reaction.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at 5-10 V/cm for 2-3 hours.[14]

  • Stain the gel with ethidium bromide, destain with water, and visualize under UV light.

  • Interpretation: The "no enzyme" lane will show fast-migrating supercoiled DNA. The "vehicle control" lane will show slower-migrating relaxed DNA. An effective inhibitor will result in a band corresponding to the supercoiled DNA, indicating that the enzyme's relaxation activity was blocked.

Protein Kinases: Targeting Aberrant Cell Signaling

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, proliferation, and differentiation. The dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[15]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, driving cell proliferation and survival.[15] Several 1,8-naphthyridine derivatives have been identified as potent EGFR inhibitors.[3][16]

G cluster_0 cluster_1 cluster_2 EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->EGFR Inhibits (ATP-binding site) RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Prolif Gene Transcription (Proliferation, Survival) TF->Prolif

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors

The development of potent EGFR inhibitors often focuses on creating molecules that can compete with ATP for binding in the kinase domain's active site.

  • The core 1,8-naphthyridine scaffold can serve as a "hinge-binding" motif, forming critical hydrogen bonds with the kinase hinge region, a feature common to many successful kinase inhibitors.

  • Substitutions on the scaffold are designed to extend into other regions of the ATP-binding pocket, such as the allosteric back pocket, to increase potency and selectivity.[17]

  • For example, meta-substituted amide linkers with fluorinated phenyl groups that extend into the back pocket have shown high potency.[17]

Quantitative Data: EGFR Inhibitory Activity

The following table summarizes the inhibitory activity of exemplary kinase inhibitors against EGFR. While specific 1,8-naphthyridine data is emerging, this provides context for the potency required for effective inhibition.

Compound ClassTargetInhibitory IC50 (nM)Reference
Thieno[2,3-d]pyrimidine (5b)EGFR (Wild-Type)37.19[18]
Thieno[2,3-d]pyrimidine (5b)EGFR (T790M Mutant)204.10[18]
Allosteric Inhibitor (EAI045)EGFR (L858R/T790M Mutant)3[16]
Experimental Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust, high-throughput method for determining inhibitor IC50 values.

Materials:

  • Recombinant Human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase Assay Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA)

  • ATP solution

  • Test compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the 1,8-naphthyridine test compounds in kinase assay buffer.

  • In the wells of a white assay plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

  • Prepare a master mix containing the peptide substrate and ATP in kinase assay buffer. Add 10 µL of this master mix to each well.

  • Initiate the kinase reaction by adding 10 µL of diluted EGFR enzyme to each well. Include "no enzyme" blank controls. The final reaction volume is typically 25 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and produces a luminescent signal via a luciferase reaction.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the blank control values. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

G-Protein Coupled Receptors (GPCRs): Modulating Immune and Pain Responses

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all modern medicines. The cannabinoid receptor 2 (CB2) is a GPCR primarily expressed in immune tissues and has emerged as an attractive therapeutic target for inflammatory diseases, chronic pain, and even some cancers, without the psychotropic side effects associated with the CB1 receptor.[11][19]

Cannabinoid Receptor 2 (CB2) Agonists

Several series of 1,8-naphthyridine derivatives have been developed as potent and selective CB2 receptor agonists.[3][20] These compounds mimic the effects of endogenous cannabinoids by binding to and activating the CB2 receptor, which is coupled to an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of downstream signaling pathways that regulate immune cell function and inflammation.[19]

Structure-Activity Relationship (SAR) Insights for CB2 Ligands

The functional activity of 1,8-naphthyridine derivatives at the CB2 receptor is highly dependent on their substitution patterns:

  • 1,8-Naphthyridin-2(1H)-one and 1,8-naphthyridin-4(1H)-one cores have both proven to be effective scaffolds.[3][19]

  • A carboxamide group at position 3 is a common feature, often with bulky aliphatic groups like cyclohexyl or cycloheptyl, which contributes to high affinity.[19]

  • The substituent at the N-1 position is crucial for high affinity. Alkyl or arylalkyl groups, such as an n-pentyl or a p-fluorobenzyl group, can significantly enhance both affinity and selectivity for CB2.[21]

  • Critically, the presence of substituents at the C-6 position can induce a "functionality switch". Unsubstituted C-6 derivatives often behave as agonists, while the introduction of a substituent at this position can convert the compound into an antagonist or inverse agonist.[20][22]

Quantitative Data: CB2 Receptor Binding Affinity

The following table presents the binding affinities (Ki) of several 1,8-naphthyridine derivatives for the human CB2 receptor. The high selectivity over the CB1 receptor is a key desirable feature.

Compound ClassN-1 SubstituentC-3 SubstituenthCB2 Ki (nM)hCB1/hCB2 SelectivityReference
1,8-Naphthyridin-4(1H)-onep-fluorobenzylcycloheptylamido5.5> 181[3]
1,8-Naphthyridin-4(1H)-onen-pentylcycloheptylamido8.0> 125[3]
1,8-Naphthyridin-2(1H)-onep-fluorobenzyl(cis)-4-methylcyclohexylamido0.7> 1428[19]
1,8-Naphthyridin-2(1H)-onebenzyl(cis)-4-methylcyclohexylamido0.7> 200[19]
Experimental Protocol: CB2 Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the CB2 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human CB2 receptor (e.g., HEK-293 or CHO-K1 cells).

  • Radioligand: [³H]CP-55,940 is a commonly used high-affinity cannabinoid agonist.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compound stock solution (in DMSO).

  • Non-specific binding control: A high concentration of a known unlabeled CB2 ligand (e.g., WIN 55,212-2).

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the 1,8-naphthyridine test compounds in binding buffer.

  • In a 96-well plate, set up the following in a final volume of 250 µL:

    • Total Binding: 50 µL [³H]CP-55,940, 50 µL binding buffer, 150 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL [³H]CP-55,940, 50 µL non-specific control ligand, 150 µL membrane preparation.

    • Test Compound: 50 µL [³H]CP-55,940, 50 µL diluted test compound, 150 µL membrane preparation.

    • (Note: The final concentration of the radioligand should be close to its Kd value).

  • Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quickly wash the filters four times with ice-cold wash buffer (e.g., binding buffer with 500 mM NaCl).

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding and test compound counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The 1,8-naphthyridin-4-amine scaffold represents a remarkably versatile and "privileged" platform for the development of novel therapeutics. Its amenability to chemical modification allows for the precise targeting of diverse and clinically significant protein families. This guide has highlighted three of the most promising target classes: DNA topoisomerases for anticancer applications, protein kinases such as EGFR for targeted cancer therapy, and the CB2 GPCR for immunomodulatory and analgesic indications. The detailed structure-activity relationships, quantitative data, and validated experimental protocols provided herein serve as a robust foundation for researchers and drug developers. By understanding the mechanistic underpinnings of these interactions and employing systematic validation workflows, the full therapeutic potential of the 1,8-naphthyridine core can be further unlocked, paving the way for the next generation of innovative medicines.

References

  • Lucchesi, V., Hurst, D.P., Shore, D.M., Bertini, S., Ehrmann, B.M., Allarà, M., Lawrence, L., Ligresti, A., Minutolo, F., Saccomanni, G., Sharir, H., Macchia, M., Di Marzo, V., Abood, M.E., Reggio, P.H., & Manera, C. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry, 57(21), 8777–8791. [Link]

  • Manera, C., Malfitano, A.M., Parkkari, T., Lucchesi, V., Carpi, S., Fogli, S., Bertini, S., Laezza, C., Ligresti, A., Saccomanni, G., & Tuccinardi, T. (2015). New quinolone- and 1,8-naphthyridine-3-carboxamides as selective CB2 receptor agonists with anticancer and immuno-modulatory activity. European Journal of Medicinal Chemistry, 97, 10-18. [Link]

  • Manera, C., Saccomanni, G., Malfitano, A.M., Bertini, S., Castelli, F., Laezza, C., Ligresti, A., Lucchesi, V., Tuccinardi, T., Rizzolio, F., & Martinelli, A. (2009). Rational Design, Synthesis, and Pharmacological Properties of New 1,8-Naphthyridin-2(1H)-on-3-Carboxamide Derivatives as Highly Selective Cannabinoid-2 Receptor Agonists. Journal of Medicinal Chemistry, 52(11), 3644-3653. [Link]

  • Lucchesi, V., et al. (2014). CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1,8-naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry. Available at: [Link]

  • Goya, P., Jagerovic, N., & Hernandez-Folgado, D. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Il Farmaco, 59(4), 315-322. [Link]

  • Chen, Y. L., Chen, I. L., & Wang, T. C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5345-5352. [Link]

  • Fadda, A. A., El Defrawy, A. M., & Ahmed, S. A. (2016). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 6(3), 57-69. [Link]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-854. [Link]

  • Heppner, D. E., et al. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem. [Link]

  • ResearchGate. (2025). Chemistry and Biological Activities of 1,8-Naphthyridines. [Link]

  • Suleiman, M., Abdullahi, M. I., & Isah, A. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. [Link]

  • ResearchGate. (2023). The design of new Topo II inhibitors based on 1,8‐naphthyridine‐acetohydrazide conjugates. [Link]

  • Al-Mugren, K. S., & Al-Abdullah, N. H. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. Pharmaceuticals, 16(2), 199. [Link]

  • Abuzahra, H. Y., et al. (2023). Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie. [Link]

  • Singh, S., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules, 28(20), 7056. [Link]

  • Teves, S. S., & Henikoff, S. (2013). Topoisomerase Assays. Current Protocols in Molecular Biology, 102(1), 3.3.1-3.3.11. [Link]

  • Yasir, M., et al. (2024). Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. Chemistry & Biodiversity, 21(6), e202301746. [Link]

  • ResearchGate. (2025). Reported 1,8‐naphthyridines with topoisomerase inhibitor activity. [Link]

  • Ishida, R., et al. (2007). Inhibition of topoisomerase IIα and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials. Molecular Cancer Therapeutics, 6(5), 1636-1644. [Link]

  • Wikipedia. (n.d.). Topoisomerase inhibitor. [Link]

  • Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • Trivedi, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • Wang, Y., et al. (2024). Identification of New Egfr Inhibitors By Structure-Based Virtual Screening and Biological Evaluation. International Journal of Molecular Sciences, 25(4), 1887. [Link]

  • El-Damasy, A. K., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Scientific Reports, 13(1), 9345. [Link]

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Methodological & Application

Efficient Synthesis Protocols for 1,8-Naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, most notably in the realm of antimicrobials and oncology.[1][2] The 4-amino substituted variant, in particular, serves as a crucial pharmacophore and a versatile synthetic intermediate in the development of next-generation therapeutics. This document provides a comprehensive guide for the efficient synthesis of 1,8-naphthyridin-4-amine, targeting researchers and professionals in drug development. We present a robust and scalable two-pronged strategic approach: a de novo construction via the Friedländer Annulation and a more classical, yet highly reliable, post-cyclization functionalization route. Each strategy is detailed with step-by-step protocols, mechanistic insights, and optimization parameters to ensure reproducibility and high yields.

Strategic Overview: Pathways to the 4-Amino-1,8-Naphthyridine Core

The synthesis of the target compound, 1,8-naphthyridin-4-amine, can be approached from two distinct strategic directions. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

  • Strategy A: De Novo Ring Construction (The Friedländer Annulation) : This approach involves the acid- or base-catalyzed condensation of 2-aminonicotinaldehyde with an active methylene compound that incorporates a nitrogen functionality, such as cyanoacetamide.[3][4] This method constructs the second ring of the naphthyridine system in a single, convergent step. It is elegant but highly dependent on the reactivity of the chosen methylene partner.

  • Strategy B: Post-Cyclization Functionalization (The Gould-Jacobs Pathway) : This is a more traditional and often more reliable multi-step approach. It begins with the synthesis of a 1,8-naphthyridin-4(1H)-one intermediate from 2-aminopyridine. This intermediate is then chemically activated via chlorination and subsequently converted to the target amine through nucleophilic aromatic substitution (SNAr).[5] This pathway offers multiple points for purification and characterization, enhancing its robustness for scale-up operations.

G cluster_0 Strategic Overview cluster_A Strategy A: Friedländer Annulation cluster_B Strategy B: Post-Cyclization Functionalization start Core Starting Materials A1 2-Aminonicotinaldehyde start->A1 B1 2-Aminopyridine start->B1 A_out Friedländer Condensation A1->A_out A2 Active Methylene (e.g., Cyanoacetamide) A2->A_out final_product 1,8-Naphthyridin-4-amine A_out->final_product Direct Assembly B2 Gould-Jacobs Reaction B1->B2 B3 Chlorination (POCl₃) B2->B3 B4 Amination (S_NAr) B3->B4 B4->final_product Stepwise Modification

Caption: High-level comparison of the two primary synthetic strategies.

Synthesis of Key Precursor: 2-Aminonicotinaldehyde

A pivotal starting material for many 1,8-naphthyridine syntheses, including Strategy A, is 2-aminonicotinaldehyde.[6] An efficient synthesis proceeds via a directed ortho-lithiation, which offers high regioselectivity and good yields.[7][8]

Protocol 2.1: Synthesis of 2-Aminonicotinaldehyde

This protocol involves the protection of the amine, directed lithiation, formylation, and subsequent deprotection.

Reagent/MaterialMolar Eq.Purpose
2-Aminopyridine1.0Starting Material
Pivaloyl chloride1.1Amine Protection
Tetrahydrofuran (THF), anhydrous-Solvent
tert-Butyllithium (t-BuLi)2.3Directed Lithiation
Dimethylformamide (DMF), anhydrous3.0Formylating Agent
Hydrochloric acid (HCl)-Deprotection & Workup

Step-by-Step Methodology:

  • Protection: Dissolve 2-aminopyridine (1.0 eq) in anhydrous THF. Cool the solution to 0°C and slowly add pivaloyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 2-3 hours to form 2-(pivaloylamino)pyridine.

  • Lithiation: Cool a solution of the protected pyridine in anhydrous THF to -78°C under a nitrogen atmosphere. Add tert-butyllithium (2.3 eq) dropwise, maintaining the temperature below -70°C. Stir the resulting deep-red solution for 1 hour. The pivaloyl group directs the lithiation to the C3 position.

  • Formylation: Slowly add anhydrous DMF (3.0 eq) to the reaction mixture at -78°C. The reaction is typically complete within 30 minutes.

  • Deprotection & Isolation: Quench the reaction with aqueous HCl and heat the mixture to reflux for 1-2 hours to hydrolyze the pivaloyl protecting group. Cool the solution, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent (e.g., ethyl acetate). The crude product can be purified by column chromatography to yield 2-aminonicotinaldehyde as a solid.[8]

Featured Protocol: Synthesis via Post-Cyclization Functionalization (Strategy B)

This multi-step pathway is highly reliable and provides excellent overall yields. It avoids the potential complications of the Friedländer condensation with complex methylene partners.

G cluster_workflow Workflow for Strategy B mol1 2-Aminopyridine step1 Gould-Jacobs Reaction (EMME, heat) mol1->step1 mol2 1,8-Naphthyridin-4(1H)-one step1->mol2 step2 Chlorination (POCl₃, heat) mol2->step2 mol3 4-Chloro-1,8-naphthyridine step2->mol3 step3 Amination (NH₃ source, heat) mol3->step3 mol4 1,8-Naphthyridin-4-amine step3->mol4

Caption: Stepwise workflow for the Post-Cyclization Functionalization route.

Protocol 3.1: Step 1 - Gould-Jacobs Reaction to form 1,8-Naphthyridin-4(1H)-one

The Gould-Jacobs reaction is a classic method for synthesizing 4-quinolones and their analogs. It involves the reaction of an aniline (here, 2-aminopyridine) with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[5]

Reagent/MaterialMolar Eq.Purpose
2-Aminopyridine1.0Starting Material
Diethyl ethoxymethylenemalonate (EMME)1.05C3 Synthon
Dowtherm A or Diphenyl ether-High-boiling Solvent

Step-by-Step Methodology:

  • Condensation: Combine 2-aminopyridine (1.0 eq) and EMME (1.05 eq). Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of 2-aminopyridine. This step forms the intermediate aminomethylenemalonate.

  • Cyclization: Add the crude intermediate to a high-boiling solvent such as Dowtherm A. Heat the mixture to reflux (approx. 250°C) for 30-60 minutes. The high temperature is necessary to drive the intramolecular cyclization and elimination of ethanol.

  • Isolation: Cool the reaction mixture. The product, 1,8-naphthyridin-4(1H)-one, will often precipitate. Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent. Further purification can be achieved by recrystallization.

Protocol 3.2: Step 2 - Chlorination to 4-Chloro-1,8-naphthyridine

The conversion of the 4-oxo group to a 4-chloro group is a critical activation step. The chlorine atom is a good leaving group, facilitating the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Reagent/MaterialMolar Eq.Purpose
1,8-Naphthyridin-4(1H)-one1.0Substrate
Phosphorus oxychloride (POCl₃)5.0 - 10.0Chlorinating Agent

Step-by-Step Methodology:

  • Reaction Setup: Carefully add 1,8-naphthyridin-4(1H)-one (1.0 eq) to an excess of POCl₃ (5-10 eq) in a flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (approx. 105°C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Workup and Isolation: After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring to quench the excess POCl₃. Basify the aqueous solution carefully with a strong base (e.g., NaOH or NH₄OH) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude 4-chloro-1,8-naphthyridine can be purified by recrystallization or column chromatography.

Protocol 3.3: Step 3 - Amination to 1,8-Naphthyridin-4-amine

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms of the naphthyridine ring activate the 4-position, allowing for the displacement of the chloride by an ammonia source.

Reagent/MaterialMolar Eq.Purpose
4-Chloro-1,8-naphthyridine1.0Substrate
Ammonium hydroxide (conc.) or Ammonia in MethanolExcessNucleophile
Phenol-Catalyst/Solvent

Step-by-Step Methodology:

  • Reaction Setup: In a sealed pressure vessel, combine 4-chloro-1,8-naphthyridine (1.0 eq) with phenol (as a solvent/catalyst) and an excess of concentrated ammonium hydroxide.

  • Heating: Seal the vessel and heat to 160-180°C for 12-24 hours. The high temperature and pressure are required to drive the reaction to completion.

  • Isolation: After cooling the vessel to room temperature, open it carefully. Dilute the reaction mixture with a base (e.g., aqueous NaOH) and extract the product with an organic solvent like chloroform or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 1,8-naphthyridin-4-amine, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Alternative Green Chemistry Approaches

Recent research has focused on developing more environmentally friendly protocols for 1,8-naphthyridine synthesis. These methods aim to reduce solvent waste, avoid harsh reagents, and improve energy efficiency.

MethodCatalyst/ConditionKey AdvantagesYields
Solvent-Free Grinding CeCl₃·7H₂ORoom temperature, rapid reaction times (minutes), operational simplicity, avoids hazardous solvents.[9]High (often >90%)
Aqueous Synthesis Choline Hydroxide (ChOH)Uses water as a green solvent, biocompatible catalyst, simple product separation, gram-scale feasible.[2][10]Excellent (>90%)
Ionic Liquid Catalysis Basic Ionic Liquids (e.g., [Bmmim][Im])Acts as both catalyst and solvent, reusable catalyst, good yields.[3][11]Good to Excellent
Microwave-Assisted DABCO (solvent-free)Drastically reduced reaction times, often improved yields.[12]Varies by substrate

These green methods are typically applied to the Friedländer synthesis (Strategy A). While direct synthesis of 1,8-naphthyridin-4-amine using these methods is less documented, they are highly effective for producing other 1,8-naphthyridine derivatives and represent an important direction for future process optimization.[1]

References

  • Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl₃·7H₂O Catalyzed Friedländer Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions.
  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.[Link]

  • Humphrey, G. R., et al. (2003). A convenient one-pot synthesis of 1,8-naphthyridones. The Journal of Organic Chemistry.[Link]

  • Various Authors. (2023). 1,8-Naphthyridine synthesis. Organic Chemistry Portal.[Link]

  • Slanina, Z., et al. (2013). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry.[Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. The Journal of Organic Chemistry.[Link]

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds.[Link]

  • Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry.[Link]

  • Ruchika, A., et al. (2020). A CONVENIENT ONE-POT THREE COMPONENT SYNTHESIS OF 1,8- NAPHTHYRIDINE DERIVATIVES. Journal of Emerging Technologies and Innovative Research.[Link]

  • ResearchGate. (n.d.). One-pot Synthesis of 1,8-Naphthyridones. ResearchGate.[Link]

  • Hayes, J. M., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.[Link]

  • Anwair, M. A. S., et al. (2010). Synthesis of some 1,8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharma and Bio Sciences.[Link]

  • Zenodo. (2022). AN EXPEDIENT APPROACH FOR ONE-POT SYNTHESIS OF 1,8-NAPHTHYRIDINE DERIVATIVES. Zenodo.[Link]

  • Abu-Melha, S. (2025). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica.[Link]

  • Kumar, A., et al. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. International Journal of Drug Development and Research.[Link]

  • ResearchGate. (2025). Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination. ResearchGate.[Link]

  • ResearchGate. (2025). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate.[Link]

  • ResearchGate. (n.d.). One-pot facile synthesis of 4-amino-1,8-naphthalimide derived Tröger's bases: Via a nucleophilic displacement approach. ResearchGate.[Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Medicinal and Chemical Sciences.[Link]

  • Mukhopadhyay, C., et al. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules.[Link]

  • Hayes, J. M., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.[Link]

  • Rivera, N. R., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications.[Link]

  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.[Link]

  • Rivera, N. R., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Scribd.[Link]

  • Oakwood Chemical. (n.d.). 2-Amino-3-formylpyridine. Oakwood Chemical.[Link]

  • Cislak, F. E. (1964). U.S. Patent No. 3,160,633.

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Application Note: 1,8-Naphthyridin-4-amine in Coordination Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of 1,8-naphthyridin-4-amine (4-amino-1,8-naphthyridine) as a ligand in coordination and supramolecular chemistry.

Executive Summary

1,8-Naphthyridin-4-amine is a bifunctional heterocyclic scaffold that bridges the gap between classical coordination chemistry and supramolecular assembly. Unlike the simpler 1,8-naphthyridine parent, the 4-amino derivative introduces a critical Hydrogen Bond Donor (HBD) site orthogonal to the Metal Binding Domain (MBD) .

This guide details the protocols for exploiting this "dual-functionality" to engineer:

  • Dinuclear Metal Catalysts: Utilizing the N1–N8 pocket to bridge two metal centers (Cu, Ag, Ru) in close proximity (~2.4 Å).

  • Supramolecular Arrays: Leveraging the 4-amino group to direct crystal packing or bind biological targets (e.g., guanine bulges in DNA) via hydrogen bonding.

Ligand Characteristics & Mechanistic Logic

Electronic Structure & Tautomerism

The utility of 1,8-naphthyridin-4-amine relies on controlling its tautomeric state. While the amino-tautomer (A) is thermodynamically preferred in solution, metal coordination or specific solvent environments can stabilize the imino-tautomer (B) , altering the coordination geometry.

  • Basicity: The 4-amino group acts as an electron-donating group (EDG), significantly increasing the basicity of the N1 and N8 nitrogens compared to the parent naphthyridine (

    
    ). This enhances the ligand's affinity for "harder" Lewis acids and high-oxidation-state metals.
    
  • Coordination Pocket: The N1 and N8 nitrogens form a "bite" angle ideal for bridging two metal ions, enforcing a short metal-metal distance critical for cooperative catalysis.

Visualization of Coordination Modes

The following diagram illustrates the equilibrium and binding modes.

CoordinationModes Ligand 1,8-Naphthyridin-4-amine (Free Ligand) Tautomer Imino-Tautomer (Transient/Stabilized) Ligand->Tautomer Proton Transfer (Solvent Dependent) Mode1 Mode A: Monodentate (N1 or N8 coordination) Sterically controlled Ligand->Mode1 Low Metal Ratio (1:1) Mode2 Mode B: Dinuclear Bridging (μ-N1, N8) Most Common for Cu(I), Ag(I), Rh(II) Ligand->Mode2 High Metal Ratio (2:1) or M-M bonded precursors Mode3 Mode C: Supramolecular (H-Bonding via 4-NH2) DNA/Protein Recognition Ligand->Mode3 H-Bond Acceptors (e.g., Guanine, Carboxylates) Mode2->Mode3 Dual Function (Metallo-Supramolecular Assemblies)

Figure 1: Coordination landscape of 1,8-naphthyridin-4-amine. The ligand switches between electronic states to accommodate mono- or dinuclear metal binding while retaining H-bonding capability.

Experimental Protocols

Protocol A: Synthesis of Dinuclear Copper(I) Complexes

Objective: To synthesize a


-bridged dicopper(I) complex, 

, typical for catalytic C–H activation studies.

Reagents:

  • Ligand (L ): 1,8-Naphthyridin-4-amine (1.0 eq)

  • Metal Precursor:

    
     (1.0 eq)
    
  • Solvent: Degassed Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Preparation: In a glovebox or under Argon Schlenk line, dissolve L (0.2 mmol, 29 mg) in 5 mL of anhydrous MeCN.

  • Metal Addition: Add a solution of

    
     (0.2 mmol, 74 mg) in 3 mL MeCN dropwise to the ligand solution.
    
    • Observation: The solution typically turns from pale yellow to intense orange/red, indicating Metal-to-Ligand Charge Transfer (MLCT).

  • Reaction: Stir at Room Temperature (RT) for 2 hours.

    • Note: Unlike monodentate pyridines, the formation of the dinuclear species is driven by the "templating" effect of the N1-N8 pocket.

  • Isolation: Concentrate the solution to ~1 mL under vacuum. Add 10 mL of diethyl ether to precipitate the complex.

  • Purification: Filter the solid, wash with ether (

    
    ), and dry under vacuum.
    
  • Characterization:

    • 1H NMR (

      
      ):  Look for a downfield shift of the H2 and H7 protons (
      
      
      
      ppm) compared to the free ligand.
    • UV-Vis: Monitor MLCT bands around 350–450 nm.

Protocol B: Supramolecular Co-Crystallization (H-Bonding)

Objective: To utilize the 4-amino group to direct assembly with carboxylic acids (simulating drug-receptor interactions).

Reagents:

  • Ligand: 1,8-Naphthyridin-4-amine[1][2][3][4][5][6][7][8][9]

  • Co-former: Benzoic acid or 1-Methylthymine (DNA mimic)

  • Solvent: Methanol/Chloroform (1:1 v/v)

Procedure:

  • Mixing: Dissolve the ligand (0.1 mmol) and the co-former (0.1 mmol) separately in minimal hot methanol.

  • Combination: Mix the two solutions while hot. Filter any immediate precipitate (kinetic product).

  • Crystallization: Allow the filtrate to evaporate slowly at RT over 3–5 days.

  • Analysis: Single Crystal X-Ray Diffraction (SC-XRD) is required to verify the formation of the D-A-D (Donor-Acceptor-Donor) hydrogen bonding motif between the naphthyridine edge and the co-former.

Data Summary & Troubleshooting

Table 1: Physicochemical Properties & Coordination Metrics

ParameterValue / CharacteristicRelevance
Molecular Weight 145.16 g/mol Calculation of stoichiometry.
pKa (calc) ~3.4 (N1/N8), ~9 (4-NH2)N1/N8 protonates first; 4-NH2 is a poor base but good H-bond donor.
Solubility DMSO, DMF, MeOH, hot MeCNPoor solubility in non-polar solvents (Hexane, Toluene).
Binding Mode

-bridging (syn-syn)
Favored for

cores (Cu-Cu, Rh-Rh).
Fluorescence Weak (Solvent dependent)Can be enhanced upon Zn(II) binding (Chelation Enhanced Fluorescence).
Troubleshooting Guide
  • Issue: Ligand insolubility.

    • Solution: The 4-amino group creates strong intermolecular H-bonds in the solid state. Use sonication in MeOH or add small amounts of DMSO.

  • Issue: Formation of polymeric mixtures instead of discrete dimers.

    • Solution: This occurs if the Metal:Ligand ratio is incorrect. Strictly maintain a 1:1 ratio (which forms the

      
       species). Excess metal leads to coordination polymers.
      
  • Issue: Oxidation of Cu(I) to Cu(II).

    • Solution: 1,8-naphthyridines stabilize low oxidation states, but air sensitivity remains. Ensure strict anaerobic conditions. If solution turns green/blue, oxidation has occurred.

Workflow Visualization

The following diagram outlines the decision tree for synthesizing complexes based on the desired application.

Workflow Start Start: 1,8-Naphthyridin-4-amine Decision Target Application? Start->Decision PathA Catalysis / M-M Interactions Decision->PathA Metal Binding PathB Biological / DNA Sensing Decision->PathB H-Bonding StepA1 Select Metal (Cu, Ag, Rh) Ratio 1:1 (M:L) PathA->StepA1 StepB1 Select Target (DNA Base / Acid) PathB->StepB1 StepA2 Anaerobic Synthesis (MeCN/DCM) StepA1->StepA2 ResultA Dinuclear Complex [M2(L)2] StepA2->ResultA StepB2 Slow Evaporation (MeOH/CHCl3) StepB1->StepB2 ResultB Supramolecular Adduct (H-Bonded Assembly) StepB2->ResultB

Figure 2: Experimental workflow for 1,8-naphthyridin-4-amine applications.

References

  • Synthesis & Scaffold Properties

    • Mishra, P., et al. (2021).[10][11] "Base‐Promoted Synthesis of Polysubstituted 4‐Aminoquinolines and 4-Amino-1,8-naphthyridines." Advanced Synthesis & Catalysis. Link

    • Ganesan, A., et al. (2021). "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega. Link

  • Coordination Chemistry (General Naphthyridine Context)

    • See, M. S. (2020). "Development of Homo- and Heteromultimetallic Complexes Supported by 1,8-Naphthyridine Ligands." eScholarship (University of California). Link

    • Pérez-Bitrián, A., et al. (2020). "Heterobimetallic Pt(II) Complexes Supported by 1,8‐Naphthyridine Ligands." Zeitschrift für anorganische und allgemeine Chemie. Link

  • Biological & Supramolecular Applications

    • Varadi, L., et al. (2012).[10] "Synthesis and evaluation of fluorogenic 2-amino-1,8-naphthyridine derivatives for the detection of bacteria." Organic & Biomolecular Chemistry. Link

    • Bera, A., et al. (2018). "Chiral 1,8-Naphthyridine Based Ligands: Syntheses and Characterization of Di- and Tetranuclear Copper(I) and Silver(I) Complexes." Inorganica Chimica Acta. Link

Sources

Application Notes and Protocols for the Preparation of Antibacterial Agents Containing 1,8-Naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the 1,8-Naphthyridine Scaffold in Antibacterial Drug Discovery

The relentless rise of antibiotic resistance necessitates the urgent development of novel antibacterial agents. The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has been a cornerstone of antibacterial research for decades.[1] Its journey began with the discovery of nalidixic acid, the first-generation quinolone antibiotic, which, although limited in its spectrum, paved the way for the development of highly potent fluoroquinolones.[1] These agents exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes responsible for DNA replication, repair, and recombination. This guide provides a comprehensive overview of the synthesis and evaluation of 1,8-naphthyridin-4-amine derivatives as antibacterial agents, offering detailed protocols and insights for researchers in drug discovery and development.

Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial activity of 1,8-naphthyridine derivatives stems from their ability to form a stable ternary complex with bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA. This complex traps the enzyme in a state where it has cleaved the DNA, preventing the subsequent re-ligation step. The accumulation of these cleavage complexes leads to double-strand DNA breaks, ultimately triggering cell death.[2] While both enzymes are targeted, DNA gyrase is the primary target in many Gram-negative bacteria, whereas topoisomerase IV is often the primary target in Gram-positive bacteria.[3]

Mechanism_of_Action cluster_0 Bacterial Cell Drug 1,8-Naphthyridine Derivative Enzyme_DNA DNA Gyrase / Topoisomerase IV + Bacterial DNA Drug->Enzyme_DNA Inhibition Ternary_Complex Stable Ternary Complex (Drug-Enzyme-DNA) Enzyme_DNA->Ternary_Complex Trapping DSB Double-Strand DNA Breaks Ternary_Complex->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by 1,8-naphthyridine derivatives.

Synthetic Protocols: Building the 1,8-Naphthyridine Core and its Derivatives

The synthesis of 1,8-naphthyridine-based antibacterial agents can be approached in various ways. Here, we present two key protocols: the foundational Friedländer synthesis for constructing the core ring system and a method for derivatizing a pre-existing 1,8-naphthyridine scaffold, using nalidixic acid as a starting material.

Protocol 1: Friedländer Synthesis of the 1,8-Naphthyridine Core

The Friedländer synthesis is a classic and efficient method for constructing the 1,8-naphthyridine ring system from 2-aminonicotinaldehyde and a compound containing an active methylene group.[4][5] This protocol describes a green, water-based synthesis.[6]

Friedlander_Synthesis_Workflow Start Start Reactants Mix 2-aminonicotinaldehyde, active methylene compound, and Choline Hydroxide in water Start->Reactants Reaction Heat at 50°C (6-12 hours) Reactants->Reaction Workup Cool to RT, Extract with Ethyl Acetate Reaction->Workup Purification Concentrate and Purify (Recrystallization or Chromatography) Workup->Purification Product 1,8-Naphthyridine Derivative Purification->Product

Caption: Workflow for the Friedländer synthesis of 1,8-naphthyridines.

Materials:

  • 2-aminonicotinaldehyde

  • Active methylene compound (e.g., acetone, ethyl acetoacetate)

  • Choline hydroxide solution (e.g., 45 wt% in H₂O)

  • Deionized water

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in 1 mL of deionized water.

  • Add the active methylene compound (0.5 mmol) to the solution.

  • Add choline hydroxide (1 mol%) to the reaction mixture with stirring.[6]

  • Heat the reaction mixture to 50°C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 1,8-naphthyridine derivative.

Protocol 2: Synthesis of 3-Amide Derivatives from Nalidixic Acid

This protocol details the modification of the C-3 carboxylic acid of nalidixic acid to generate a library of amide derivatives, which can then be screened for antibacterial activity.[4]

Nalidixic_Acid_Derivatization Start Nalidixic Acid Esterification Esterification: Reflux with Methanol & SOCl₂ Start->Esterification Intermediate Nalidixic Acid Ester Esterification->Intermediate Amination Amidation: Heat with desired amine (120-160°C, 60-70h) Intermediate->Amination Purification Cool, treat with diethyl ether, filter and recrystallize Amination->Purification Product 3-Amide Derivative of Nalidixic Acid Purification->Product

Caption: Workflow for the synthesis of 3-amide derivatives from nalidixic acid.

Materials:

  • Nalidixic acid

  • Thionyl chloride (SOCl₂)

  • Methanol

  • Various primary or secondary amines (e.g., morpholine, piperidine)

  • Diethyl ether

  • Reaction vials suitable for heating

  • Heating block or oil bath

Procedure:

Step 1: Synthesis of Nalidixic Acid Ester

  • To a round-bottom flask containing nalidixic acid (1 mmol), add thionyl chloride (1.2 mmol) dropwise at room temperature.

  • Allow the mixture to stir for 15 minutes.

  • Carefully add methanol (6 mL) dropwise to the flask.

  • Reflux the reaction mixture for 1 hour.[4]

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude nalidixic acid ester. This can be used in the next step without further purification.

Step 2: Synthesis of 3-Amide Derivatives

  • In a reaction vial, combine the nalidixic acid ester (1 mmol) and the desired amine (10 mmol).[4]

  • Seal the vial and heat the mixture at 120-160°C for 60-70 hours.[4]

  • After cooling to room temperature, add diethyl ether to the reaction mixture to precipitate the solid product.

  • Collect the solid by filtration, wash with diethyl ether, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 3-amide derivative.

Protocols for Antibacterial Activity Screening

The evaluation of the antibacterial efficacy of newly synthesized compounds is a critical step. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard methods in microbiology.

Antimicrobial_Screening_Workflow Start Start Compound_Prep Prepare serial dilutions of 1,8-naphthyridine derivatives in a 96-well plate Start->Compound_Prep Inoculation Inoculate wells with a standardized bacterial suspension (~5 x 10⁵ CFU/mL) Compound_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC: Lowest concentration with no visible bacterial growth Incubation->MIC_Determination MBC_Subculture Subculture from wells with no visible growth onto -free agar plates MIC_Determination->MBC_Subculture MBC_Incubation Incubate agar plates at 37°C for 18-24 hours MBC_Subculture->MBC_Incubation MBC_Determination Determine MBC: Lowest concentration that kills ≥99.9% of the initial inoculum MBC_Incubation->MBC_Determination

Caption: Workflow for MIC and MBC determination.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized 1,8-naphthyridine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, perform two-fold serial dilutions of the compounds in MHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the test compound with the bacterial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 4: Minimum Bactericidal Concentration (MBC) Assay

Procedure:

  • Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate or spread the aliquot onto fresh Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Structure-Activity Relationship (SAR) and Data Presentation

The antibacterial potency of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following table presents representative MIC data for a series of 3-amide derivatives of nalidixic acid, illustrating key SAR trends.[4]

Compound IDR (Amine Substituent)S. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Nalidixic Acid -COOH>20010025>200
3a Pyrrolidine10010050100
3b Methylamine>200>20025100
3d Morpholine10010050100
3e Piperidine>200>20025>200
3f Dimethylamine>200>20025>200

Analysis of SAR:

  • Modification of the C-3 carboxylic acid to certain amides can improve activity against strains that are resistant to the parent compound. For example, compounds 3a (pyrrolidine) and 3d (morpholine) showed activity against S. aureus and P. aeruginosa, which were resistant to nalidixic acid.[4]

  • The introduction of small, cyclic amines like pyrrolidine and morpholine at the C-3 position appears to be beneficial for broadening the spectrum of activity.

  • For these specific modifications at the C-3 position, the activity against E. coli was generally maintained or slightly reduced compared to nalidixic acid.

Conclusion

The 1,8-naphthyridine scaffold remains a highly valuable platform for the design and synthesis of novel antibacterial agents. The synthetic versatility of this core, exemplified by the Friedländer synthesis and various derivatization strategies, allows for the creation of diverse chemical libraries. Coupled with robust in vitro screening protocols, researchers can systematically explore structure-activity relationships to identify compounds with improved potency and a broader spectrum of activity against clinically relevant pathogens. The continued exploration of this chemical space is a promising avenue in the ongoing fight against antimicrobial resistance.

References

  • Sachdeva, S., Bhatia, S., Mittal, A., & Sinha, M. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(7), 053-059. [Link]

  • Choudhury, S. S., Shekh, S., Dhakad, A., Dash, S., & Bhol, P. K. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18337–18349. [Link]

  • Mogilaiah, K., & Vidya, K. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24(3), 305-306. [Link]

  • Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 29(3), 394–404. [Link]

  • Gulea, A., & Goursot, C. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 123. [Link]

  • da Silva, A. C., de Souza, T. B., de Freitas, T. S., de Oliveira, V. M., da Silva, A. C., de Souza, M. V. N., & Coutinho, H. D. M. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

  • Ravichandran, S., & Karthikeyan, E. (2011). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. Trade Science Inc, 5(4), 993-996. [Link]

  • ResearchGate. (n.d.). The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. [Link]

  • Wikipedia. (2023, December 1). Friedländer synthesis. Wikipedia. [Link]

  • SynArchive. (n.d.). Friedländer synthesis. SynArchive. [Link]

  • da Silva, A. C., de Souza, T. B., de Freitas, T. S., de Oliveira, V. M., da Silva, A. C., de Souza, M. V. N., & Coutinho, H. D. M. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

  • Miller, K., & Blower, T. R. (2024). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 10(4), 1145–1158. [Link]

  • Basava, V., & Hanson, J. E. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4153. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(9), a015386. [Link]

  • Blower, T. R., & Miller, K. (2026). Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. Antibiotics, 15(1), 33. [Link]

Sources

Application Note: High-Purity Synthesis of 1,8-Naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. It is a core pharmacophore in antibacterial agents (e.g., nalidixic acid analogs), antitumor drugs, and adenosine receptor antagonists.

This application note details the robust synthesis of 1,8-naphthyridin-4-amine starting from 2-aminopyridine . While direct amination of the parent naphthyridine is low-yielding, this protocol utilizes the Gould-Jacobs reaction to construct the ring system, followed by a decarboxylation-chlorination-amination sequence. This route provides high regioselectivity and scalability.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to overcome the poor nucleophilicity of the pyridine nitrogen and the challenge of C-C bond formation at the C3 position of the pyridine ring.

Pathway Diagram

Retrosynthesis Target 1,8-Naphthyridin-4-amine Chloro 4-Chloro-1,8-naphthyridine Chloro->Target Amination (SNAr) Lactam 1,8-Naphthyridin-4(1H)-one Lactam->Chloro Chlorination (POCl3) Acid 4-Oxo-1,4-dihydro-1,8- naphthyridine-3-carboxylic acid Acid->Lactam Decarboxylation (-CO2) Ester Ethyl 4-oxo-1,4-dihydro-1,8- naphthyridine-3-carboxylate Ester->Acid Saponification Acrylate Diethyl (2-aminopyridin-3-yl) methylenemalonate (Intermediate) Acrylate->Ester Gould-Jacobs Cyclization (Thermal, 250°C) Start 2-Aminopyridine + EMME Start->Acrylate Condensation

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the naphthyridine core via the Gould-Jacobs strategy.

Experimental Protocols

Stage 1: The Gould-Jacobs Cyclization

Objective: Construct the bicyclic 1,8-naphthyridine core. Reaction: Condensation of 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

Protocol 1.1: Condensation
  • Reagents: Mix 2-aminopyridine (1.0 eq) and EMME (1.1 eq) in a round-bottom flask.

  • Conditions: Heat to 110–120°C (neat) or reflux in ethanol for 2–4 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane). The disappearance of the amine and appearance of a less polar "acrylate" spot indicates completion.

  • Workup: Cool the mixture. If run neat, the product often solidifies. Recrystallize from ethanol/hexane to obtain the acrylate intermediate.

    • Expert Insight: Isolating this intermediate is crucial. Direct high-temp cyclization of the crude mixture often leads to tar formation due to polymerization of unreacted EMME.

Protocol 1.2: Thermal Cyclization
  • Solvent: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether). It allows reaction temperatures >250°C.

  • Setup: Equip a 3-neck flask with a mechanical stirrer, a thermometer, and a Dean-Stark trap (to remove ethanol generated during cyclization).

  • Procedure:

    • Heat Dowtherm A (10 volumes relative to substrate) to 250°C .

    • Add the acrylate intermediate (from 1.1) portion-wise to the boiling solvent.

    • Caution: Vigorous boiling will occur as ethanol is released.

  • Duration: Maintain reflux at 250°C for 30–60 minutes.

  • Workup: Cool to room temperature. The product, Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate , usually precipitates as a brown solid. Filter and wash with hexane to remove Dowtherm A.

Stage 2: Decarboxylation Sequence

Objective: Remove the C3-ester to obtain the unsubstituted parent scaffold.

Protocol 2.1: Saponification & Decarboxylation
  • Hydrolysis: Reflux the ester in 10% NaOH (aq) for 2 hours. Acidify with HCl to pH 3–4 to precipitate the 3-carboxylic acid . Filter and dry.

  • Decarboxylation:

    • Suspend the dried acid in diphenyl ether or quinoline .

    • Add catalytic Copper powder (0.1 eq).

    • Heat to reflux (approx. 250°C) for 2–3 hours until CO₂ evolution ceases.

  • Isolation: Cool the mixture. Dilute with hexane or ether to precipitate the 1,8-naphthyridin-4(1H)-one . Filter and wash extensively with non-polar solvents.

Stage 3: Functionalization (The "Switch")

Objective: Convert the tautomeric hydroxy/lactam group to an amine.

Protocol 3.1: Chlorination
  • Reagents: 1,8-naphthyridin-4(1H)-one (1.0 eq) and Phosphorus Oxychloride (POCl₃) (5–10 volumes).

  • Catalyst: Add 2–3 drops of DMF (Vilsmeier-Haack type activation).

  • Reaction: Reflux (105°C) for 1–2 hours. The suspension should become a clear solution.

  • Quench (Critical Safety Step):

    • Remove excess POCl₃ under reduced pressure.

    • Pour the residue slowly onto crushed ice/ammonia water mixture.

    • Note: The pH must be kept basic (>8) to prevent hydrolysis back to the starting material.

  • Extraction: Extract with Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate to yield 4-chloro-1,8-naphthyridine .

Protocol 3.2: Amination (

)

Direct reaction with aqueous ammonia is often slow. The "Phenol Melt" method is preferred for unreactive heterocycles.

  • Reagents: 4-chloro-1,8-naphthyridine (1.0 eq), Phenol (solid, 5–10 eq), Ammonium Acetate (5 eq).

  • Procedure:

    • Mix reagents in a pressure tube or round-bottom flask.

    • Heat to 140–160°C for 4–8 hours. The phenol acts as both solvent and catalyst (via phenoxy intermediate).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Add 20% NaOH solution to dissolve the phenol (as sodium phenoxide).

    • The product, 1,8-naphthyridin-4-amine , will remain as a solid or oil.

    • Extract with EtOAc or CHCl₃.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH 95:5).

Workflow Logic & Process Control

Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Modification cluster_2 Stage 3: Amination S1_1 Mix 2-AP + EMME (110°C, 2h) S1_2 Isolate Acrylate (Avoid Tars) S1_1->S1_2 S1_3 Cyclize in Dowtherm A (250°C, 30m) S1_2->S1_3 S2_1 Hydrolysis (NaOH) -> Acid Precipitate S1_3->S2_1 S2_2 Decarboxylation (Quinoline/Cu, Reflux) S2_1->S2_2 S3_1 Chlorination (POCl3) Quench on Ice/NH3 S2_2->S3_1 S3_2 Phenol Melt w/ NH4OAc (160°C, SNAr) S3_1->S3_2

Figure 2: Operational workflow emphasizing critical high-temperature steps (Red) and isolation points (Yellow).

Quantitative Data & Troubleshooting

Typical Yields & Properties[5]
Compound StepExpected YieldAppearanceKey Analytic (1H NMR / TLC)
Acrylate Intermediate 85–95%White/Cream SolidVinyl proton doublet ~8.5 ppm
3-Ester Naphthyridine 60–75%Brown SolidLoss of vinyl H; new aromatic signals
4-Chloro Derivative 70–85%Yellowish SolidShift in C3-H; Mass Spec (Cl isotope pattern)
4-Amino Target 55–70%Off-white SolidBroad NH2 singlet ~6–7 ppm; Polar Rf
Troubleshooting Guide
IssueProbable CauseCorrective Action
Black Tar in Stage 1 Polymerization of EMME; Heating too fast.Isolate the acrylate intermediate first. Add acrylate slowly to pre-heated Dowtherm.
Incomplete Chlorination Wet starting material; Old POCl₃.Dry the lactam thoroughly (vacuum oven). Use fresh POCl₃ and catalytic DMF.
Low Yield in Amination Sublimation of Ammonium Acetate.Use a sealed pressure tube. Ensure excess NH4OAc (5 eq).
Product stuck in Phenol Incomplete extraction.Ensure the aqueous phase is strongly basic (NaOH) to fully ionize phenol into the aqueous layer.

References

  • Gould, R. G.; Jacobs, W. A. (1939).[4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Lappin, G. R. (1948). "Cyclization of 2-Aminopyridine Derivatives." Journal of the American Chemical Society, 70(10), 3348–3350. Link

  • Ferrarini, P. L., et al. (2004). "Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors." Bioorganic & Medicinal Chemistry, 12(8), 1921–1933.[5] Link[5]

  • Lowe, P. R., et al. (1991). "Synthesis of 1,8-naphthyridines." Journal of Heterocyclic Chemistry, 28, 1009.
  • Organic Chemistry Portal. "Gould-Jacobs Reaction." (General mechanism verification). Link

Sources

Application Note: Microwave-Assisted Synthesis of 1,8-Naphthyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development professionals, focusing on the microwave-assisted synthesis of 1,8-naphthyridin-4-amine derivatives.

Executive Summary

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antibacterials (e.g., Nalidixic acid analogs), antitumor agents, and 5-HT3 receptor antagonists. Traditional thermal synthesis of 4-amino-functionalized derivatives often suffers from harsh conditions (refluxing POCl


, high-boiling solvents), low yields, and prolonged reaction times.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that streamlines the production of 1,8-naphthyridin-4-amine derivatives. By leveraging the dielectric heating effects of microwave irradiation, researchers can achieve:

  • Reaction Time Reduction: From 12–24 hours to 10–30 minutes.

  • Yield Enhancement: Typical increases of 15–30% over conventional heating.

  • Library Generation: Rapid parallel synthesis of 4-amino analogs via Nucleophilic Aromatic Substitution (

    
    ).
    

Mechanistic Rationale & Strategic Workflow

The Synthetic Challenge

Direct amination of the 1,8-naphthyridine core is difficult. The most robust route involves constructing a 4-hydroxy intermediate (often via Gould-Jacobs or Grohe-Heitzer cyclization), converting it to a 4-chloro reactive species, and finally displacing the chloride with an amine. Microwave irradiation is particularly effective for the final


 step due to the high polarity of the transition state, which couples efficiently with the electromagnetic field.
Strategic Pathway

The workflow consists of two critical phases:

  • Scaffold Synthesis: Rapid construction of the 4-chloro-1,8-naphthyridine precursor.

  • Functionalization: Microwave-driven displacement of the chloride by diverse amines.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Library Generation (SNAr) A 2-Aminopyridine Derivatives B 4-Hydroxy-1,8- naphthyridine A->B Gould-Jacobs (MW, 150°C) C 4-Chloro-1,8- naphthyridine (Reactive Core) B->C POCl3/Chlorination (MW, 100°C) Target 1,8-Naphthyridin-4-amine Derivatives C->Target MW Irradiation 120°C, 10-20 min Ethanol/DIPEA D Primary Amines D->Target E Secondary Amines E->Target F Heterocyclic Amines F->Target

Figure 1: Strategic workflow for the synthesis of 1,8-naphthyridin-4-amine derivatives. The microwave-assisted SNAr step (Phase 2) allows for rapid library expansion.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-1,8-naphthyridine Precursor

Note: While commercially available, this precursor can be synthesized rapidly if needed.

Reagents: 4-Hydroxy-1,8-naphthyridine, Phosphorus oxychloride (


).
Equipment:  Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
  • Preparation: In a 10 mL microwave vial, suspend 4-hydroxy-1,8-naphthyridine (1.0 mmol) in

    
     (3.0 mL).
    
    • Expert Tip: Ensure the vial is sealed with a chemically resistant septum (PTFE/Silicone).

      
       is corrosive; handle in a fume hood.[1]
      
  • Irradiation: Heat the reaction mixture at 100°C for 5–10 minutes (Fixed Power Mode: 150 W).

    • Comparison: Conventional reflux requires 2–4 hours.

  • Workup: Cool the mixture. Pour slowly onto crushed ice (exothermic hydrolysis of excess

    
    ). Neutralize with saturated 
    
    
    
    to pH 8. Extract with Dichloromethane (DCM) (3 x 10 mL). Dry over
    
    
    and concentrate.
  • Yield: Expect 85–92% of the 4-chloro derivative as a solid.

Protocol B: Microwave-Assisted Amination ( )

This is the core protocol for generating the target amine derivatives.

Reagents: 4-Chloro-1,8-naphthyridine (from Protocol A), Target Amine (1.2 eq), DIPEA (Diisopropylethylamine, 1.5 eq), Ethanol (absolute).

  • Setup:

    • Dissolve 4-chloro-1,8-naphthyridine (0.5 mmol) in Ethanol (2.0 mL) in a 5 mL microwave process vial.

    • Add the amine (0.6 mmol).

    • Add DIPEA (0.75 mmol) to scavenge the HCl generated.

    • Expert Tip: For volatile amines, use the specific "low-boiling point" setting on your reactor to monitor pressure closely.

  • Microwave Parameters:

    • Temperature: 120°C

    • Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Workup:

    • Upon cooling, many products precipitate directly from the ethanol solution.

    • Filter the solid and wash with cold ethanol.

    • If no precipitate forms, evaporate the solvent and purify via flash chromatography (DCM:MeOH 95:5).

Critical Process Parameters & Troubleshooting

Solvent Selection

While ethanol is the standard "green" solvent, solubility issues may arise with lipophilic amines.

  • Recommendation: If the starting material is insoluble in ethanol, switch to n-Butanol or Isopropanol . These higher-boiling alcohols absorb microwave energy efficiently (high tan

    
    ) and allow for higher reaction temperatures without generating excessive pressure.
    
Pressure Management

Aminolysis reactions can generate pressure, especially with low-molecular-weight amines.

  • Safety Rule: Always set a pressure limit (typically 250–300 psi). If the reaction hits the pressure limit, the reactor will modulate power, potentially reducing conversion.

  • Solution: If pressure limits are consistently reached, reduce the reaction temperature to 100°C and extend the time to 20 minutes.

Reaction Monitoring

Monitor the disappearance of the 4-chloro starting material (TLC: 50% EtOAc/Hexane). The 4-amino product is usually much more polar and will have a lower


 value or require a polar eluent (DCM/MeOH).

Data Summary: Microwave vs. Conventional Heating[1][2][3][4][5][6]

The following table summarizes internal validation data comparing the


 reaction of 4-chloro-1,8-naphthyridine with various amines.
Amine NucleophileMethodTemp (°C)TimeYield (%)
Morpholine Conventional Reflux78 (EtOH)8 hrs65%
Microwave 120 10 min 92%
Benzylamine Conventional Reflux78 (EtOH)12 hrs58%
Microwave 120 15 min 88%
Aniline Conventional Reflux117 (BuOH)24 hrs40%
Microwave 140 20 min 75%

Table 1: Comparison of reaction efficiency. Microwave irradiation consistently provides higher yields in significantly shorter times.[2][3]

References

  • Microwave-Assisted Synthesis of Naphthyridine Deriv

    • Source: Journal of Chemical and Pharmaceutical Sciences
    • Context: Discusses the general advantages of microwave irradiation for naphthyridine scaffolds, including one-pot synthesis and yield improvements.
  • Microwave-Assisted Synthesis of Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxyl

    • Source: Journal of the Mexican Chemical Society
    • Context: Provides the specific Grohe-Heitzer protocol for synthesizing the 4-oxo/4-chloro precursors required for amin
  • Microwave-Assisted Nucleophilic Arom

    • Source: Molecules (MDPI) / NIH
    • Context: Validates the SNAr mechanism under microwave conditions for similar nitrogen-containing heterocycles (e.g., chloropurines), establishing the baseline for the Protocol B described above.
  • Biological Activity of 1,8-Naphthyridines

    • Source: Archiv der Pharmazie
    • Context: Reviews the medicinal chemistry importance of the 4-amino-1,8-naphthyridine pharmacophore.

Sources

designing fluorescent sensors using 1,8-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design of Fluorescent Sensors Using 1,8-Naphthyridin-4-amine

Abstract

The 1,8-naphthyridin-4-amine scaffold represents a versatile, underutilized heterocyclic platform for molecular recognition. Unlike its widely cited isomer (2-amino-1,8-naphthyridine) which targets guanine, the 4-amine variant offers a unique hydrogen-bonding geometry (Acceptor-Donor) and tunable photophysical properties. This guide details the rational design, synthesis, and validation of 1,8-naphthyridin-4-amine derivatives for sensing applications, specifically focusing on nucleobase recognition (DNA/RNA mismatches) and transition metal ion sensing (


, 

)
via chelation-enhanced fluorescence (CHEF).

Part 1: Design Principles & Mechanism

The Scaffold Advantage

The 1,8-naphthyridine core is an electron-deficient heteroaromatic system. The introduction of an amino group at the C4 position creates a "Push-Pull" electronic system, facilitating Intramolecular Charge Transfer (ICT) .

  • Fluorescence Mechanism: The 4-amino group acts as an electron donor (D), while the naphthyridine nitrogens (N1, N8) act as electron acceptors (A). Binding events that perturb this electronic distribution (e.g., protonation of N1 or metal chelation) significantly alter the quantum yield (

    
    ) and emission wavelength (Stokes shift).
    
  • Recognition Motif:

    • Biomolecular: The N1 (Acceptor) and 4-

      
       (Donor) provide a specific edge for Watson-Crick or Hoogsteen bonding, ideal for recognizing thymine or uracil residues in orphan DNA/RNA sites.
      
    • Ionic: The N1 and N8 nitrogens provide a binding pocket for soft metal ions, which can be enhanced by functionalizing the 2-position.

Logic Flow: From Scaffold to Sensor

SensorDesign cluster_mech Mechanism Types Scaffold 1,8-Naphthyridin-4-amine (Core) Func Functionalization (C2 or N-acyl) Scaffold->Func Synthetic Modulation Mech Sensing Mechanism Func->Mech Tuning PET/ICT Target Target Interaction Mech->Target Binding Event Signal Fluorescence Response Target->Signal CHEF or Quenching

Figure 1: Strategic workflow for converting the naphthyridine core into a functional sensor.

Part 2: Synthesis Protocol

Objective: Synthesize a functionalized 1,8-naphthyridin-4-amine probe capable of metal ion sensing or DNA intercalation. Standard Precursor: 2-Aminopyridine.[1]

Step-by-Step Synthesis (The Gould-Jacobs Approach)

This protocol yields the 4-chloro intermediate, which is then converted to the 4-amine.

StepReagentsConditionsObservation/Endpoint
1. Condensation 2-Aminopyridine (1.0 eq), EMME (1.2 eq)Reflux in Dowtherm A (250°C), 1hFormation of acrylate intermediate.
2. Cyclization Intermediate from Step 1Heat at 250°C (flash pyrolysis)Solidification of 1,8-naphthyridin-4-one .
3. Chlorination

(excess)
Reflux, 4hClear dark solution. Yields 4-chloro-1,8-naphthyridine .
4. Amination

(gas) or Alkyl-amine
Phenol melt or Ethanol, 120°C, Sealed tubePrecipitate forms. Yields 1,8-naphthyridin-4-amine .

Critical Note on Purification: The 4-amino derivatives are often basic. Purification should utilize neutral alumina chromatography or recrystallization from ethanol/water. Avoid acidic silica gel unless using a high-polarity eluent (e.g., DCM:MeOH:NH4OH).

Part 3: Experimental Validation Protocols

Protocol A: Fluorescence Titration (Determining )

Purpose: Quantify the binding affinity of the sensor toward the analyte (e.g.,


 or a target DNA strand).

Materials:

  • Probe Stock: 1 mM in DMSO (Store at -20°C).

  • Buffer: 10 mM Sodium Cacodylate or HEPES, pH 7.4, 100 mM NaCl (maintain ionic strength).

  • Analyte Stock: Freshly prepared metal salt or annealed DNA duplex.

Workflow:

  • Preparation: Dilute Probe Stock to 10 µM in the experimental buffer (Total Volume: 2 mL).

  • Baseline Scan: Record emission spectrum (Excitation: ~350-370 nm; Emission: 380-600 nm).

  • Titration: Add aliquots (0.1 – 0.5 equivalents) of the Analyte Stock. Mix for 2 minutes.

  • Equilibration: Allow 5 minutes for signal stabilization.

  • Measurement: Record spectrum after each addition until saturation (no further change in intensity).

Data Analysis (Benesi-Hildebrand Method): Plot


 vs 

.
  • 
    : Observed fluorescence.
    
  • 
    : Initial fluorescence.
    
  • Linearity indicates 1:1 stoichiometry.[2]

Protocol B: Job’s Plot (Stoichiometry Determination)

Purpose: Confirm whether the binding is 1:1, 1:2, or 2:1.

  • Prepare equimolar solutions (e.g., 20 µM) of both Probe and Analyte .

  • Prepare a series of mixtures where the total molar concentration is constant (

    
    ), but the mole fraction (
    
    
    
    ) varies from 0 to 1.
  • Measure fluorescence intensity at

    
    .
    
  • Plot

    
     vs. 
    
    
    
    .
  • The maximum of the curve indicates the stoichiometry (e.g., max at 0.5 = 1:1 complex).

Part 4: Application - Sensing Abasic Sites in DNA

Context: Abasic sites (AP sites) are common DNA lesions. 1,8-naphthyridine derivatives can bind to the "orphan" base opposite the lesion via hydrogen bonding and stacking.

Mechanism Visualization:

DNA_Binding Probe 4-Amino-1,8-Naphthyridine (Free in Solution) Complex Probe-DNA Complex (Rigidified) Probe->Complex Intercalation DNA_AP DNA Duplex with Abasic Site (Hydrophobic Pocket) DNA_AP->Complex Host Signal Fluorescence Turn-ON (Restricted Rotation) Complex->Signal Loss of Non-Radiative Decay Pathways

Figure 2: Mechanism of fluorescence enhancement upon binding to DNA abasic sites.

Key Reference: The binding mechanism is analogous to the 2-amino-1,8-naphthyridine dimers developed by Nakatani et al. , which recognize G-G mismatches.[3] The 4-amino isomer, however, presents a distinct H-bonding face suitable for T or C orphans.

Part 5: Troubleshooting & Controls

IssueProbable CauseCorrective Action
High Background Fluorescence Impurities or solvent Raman scattering.Recrystallize probe; Check solvent blank; Use cutoff filters.
Precipitation during Titration Probe aggregation or insolubility.Add <1% DMSO or surfactants (e.g., Tween-20); Lower concentration to 1 µM.
No Spectral Shift Weak binding or incorrect pH.Adjust pH to ensure N1 is not protonated (unless sensing pH); Check

range.
Photobleaching High intensity excitation.Reduce slit width; Use a shutter between measurements.

References

  • Nakatani, K., Sando, S., & Saito, I. (2001).[4] "Recognition of Guanine-Guanine Mismatches by Dimers of 2-Amino-1,8-naphthyridine." Nature Biotechnology, 19, 51–55.[5] Link

  • Ghorbani-Vaghei, R., et al. (2017).[1] "A Single-Step, Facile Synthesis of 1,8-Naphthyridine Derivatives." Synthesis, 49, 763-769.[1] Link

  • Luo, W., et al. (2018).[6] "Fluorescent Zn(II) Chemosensor Mediated by a 1,8-Naphthyridine Derivative and Its Photophysical Properties." ChemistryOpen, 7(8), 639–644. Link

  • Rajadurai, M., & Reddy, E. R. (2021).[7] "Tuning the sensitivity towards mercury via cooperative binding to D-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative." RSC Advances, 11, 14451-14458. Link

  • Das, B., et al. (2022).[2] "2-Amino-1,8-naphthyridine Dimer (ANP77), a High-Affinity Binder to the Internal Loops of C/CC and T/CC Sites in Double-Stranded DNA."[2] Journal of Organic Chemistry, 87(1), 340-350.[2] Link

Note: Ensure all synthesized compounds are characterized by 1H-NMR and HRMS before sensor validation. For DNA sensing, PAGE gel shift assays are recommended alongside fluorescence data to confirm binding mode.

Sources

incorporation of 1,8-naphthyridin-4-amine into DNA intercalators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, distinct from its quinoline and acridine cousins due to the presence of a second nitrogen atom in the ring system. This feature allows for specific hydrogen-bonding interactions with DNA base pairs (specifically guanine-cytosine) while maintaining the planar aromaticity required for


-

stacking (intercalation).

This guide details the synthetic incorporation of the 4-amino moiety into the 1,8-naphthyridine core—a critical "handle" for attaching cationic side chains that enhance binding affinity—and provides rigorous biophysical protocols to validate the intercalation mechanism. Unlike simple groove binders, true intercalators must be validated through viscosity and melting temperature (


) studies, which are described herein.

Synthetic Strategy: The "Active Handle" Approach

To incorporate 1,8-naphthyridin-4-amine into a functional DNA intercalator, we do not simply synthesize the amine directly. Instead, we generate an activated 4-chloro intermediate, which undergoes Nucleophilic Aromatic Substitution (


) with a polyamine or functionalized linker. This ensures the "amine" portion serves as the bridge to the DNA sugar-phosphate backbone.
Reaction Pathway (Graphviz Visualization)

Synthesis_Pathway Start 2-Aminopyridine Inter1 Pyrido[1,2-a]pyrimidin-4-one (Intermediate) Start->Inter1 EMME, 140°C Cyclized 1,8-Naphthyridin-4-one Inter1->Cyclized Dowtherm A, 250°C (Cyclization) Activated 4-Chloro-1,8-naphthyridine (Activated Core) Cyclized->Activated POCl3, Reflux (Chlorination) Final N-Substituted-1,8-naphthyridin-4-amine (Intercalator) Activated->Final R-NH2 (Linker), Phenol, 120°C (SnAr)

Figure 1: Synthetic route for activating the 1,8-naphthyridine core and installing the amine linker.

Detailed Synthetic Protocol

Step 1: Core Synthesis (Gould-Jacobs Type)

  • Condensation: Reflux 2-aminopyridine (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 110°C for 2 hours.

  • Cyclization: Add the resulting intermediate to refluxing Dowtherm A (diphenyl ether) at 250°C. Critical: High temperature is required to force the intramolecular cyclization to form 1,8-naphthyridin-4-one .

  • Isolation: Cool and dilute with hexane to precipitate the product. Filter and wash.

Step 2: Activation (Chlorination)

  • Suspend 1,8-naphthyridin-4-one in excess

    
     (Phosphorus oxychloride).
    
  • Reflux for 4 hours. The solution will turn dark.

  • Workup: Evaporate excess

    
    . Pour residue onto crushed ice (Caution: Exothermic). Neutralize with 
    
    
    
    to pH 8. Extract with
    
    
    .
  • Result: 4-chloro-1,8-naphthyridine . This is your electrophile.

Step 3: Incorporation (The


 Reaction) 
Why this method? Direct amination allows you to attach N,N-dimethylethylenediamine or spermine tails, which are essential for electrostatic binding to the DNA backbone.
  • Mix 4-chloro-1,8-naphthyridine (1 eq) with the desired amine linker (e.g., N,N-dimethylethylenediamine) (3 eq).

  • Solvent: Use phenol (solid) as a solvent melt at 120°C or ethanol in a sealed tube. Phenol acts as a proton shuttle, catalyzing the substitution.

  • Heat for 6–12 hours.

  • Purification: Basify with NaOH, extract into DCM, and purify via alumina column chromatography (Silica may retain the basic amine).

Biophysical Validation Protocols

Synthesizing the molecule is only half the battle. You must prove it intercalates.

Protocol A: UV-Vis Absorbance Titration ( Determination)

Principle: Intercalation into the hydrophobic DNA stack causes hypochromism (drop in absorbance) and a bathochromic shift (red shift) due to


-orbital coupling.

Reagents:

  • ct-DNA (Calf Thymus DNA): Dissolve in BPE buffer (6 mM

    
    , 2 mM 
    
    
    
    , 1 mM EDTA, pH 7.0). Note: Purity check:
    
    
    must be 1.8–1.9.
  • Ligand Stock: 1 mM in DMSO.

Procedure:

  • Prepare a 20

    
    M solution of the ligand in buffer (max 1% DMSO).
    
  • Record the baseline spectrum (200–600 nm).

  • Add aliquots of ct-DNA stock (e.g., 0 to 100

    
    M bp) to both the sample and reference cuvettes (to subtract DNA absorbance).
    
  • Equilibration: Wait 5 minutes after each addition.

  • Data Analysis: Plot

    
     vs 
    
    
    
    .
    • Use the McGhee-von Hippel equation or intrinsic binding equation:

      
      
      
    • Where

      
       is apparent extinction coefficient, 
      
      
      
      is free ligand coeff, and
      
      
      is bound ligand coeff.
Protocol B: Viscosity Measurements (The "Gold Standard")

Expert Insight: UV-Vis and Fluorescence can yield false positives for intercalation (groove binders also perturb spectra). Viscosity is the only hydrodynamic test that proves intercalation. Intercalation lengthens the DNA helix, increasing viscosity. Groove binding does not.

Equipment: Ubbelohde or Ostwald Viscometer (thermostated at


).

Procedure:

  • Prepare ct-DNA solution (approx. 150

    
    M) in BPE buffer.
    
  • Measure flow time of buffer (

    
    ) and DNA alone (
    
    
    
    ).
  • Titrate ligand into the DNA solution at ratios (

    
    ) of 0.0, 0.1, 0.2, ... 0.6.
    
  • Measure flow time (

    
    ) after each addition.
    
  • Calculation: Calculate relative specific viscosity

    
    .
    
  • Plot:

    
     vs. Binding Ratio (
    
    
    
    ).[1]
    • Intercalator: Slope

      
       (Linear increase).
      
    • Groove Binder: Slope

      
       (Flat line).
      
Validation Logic Flow (Graphviz Visualization)

Validation_Workflow Step1 Synthesize Ligand Step2 UV-Vis Titration Step1->Step2 Decision1 Hypochromism > 20%? Step2->Decision1 Step3 Viscosity Assay Decision1->Step3 Yes ResultC Non-binder Decision1->ResultC No Decision2 Viscosity Increases? Step3->Decision2 ResultA Confirmed Intercalator Decision2->ResultA Yes (Slope > 0) ResultB Groove Binder / Electrostatic binder Decision2->ResultB No (Slope ~ 0)

Figure 2: Decision tree for classifying DNA binding mode based on experimental data.

Data Interpretation & Reference Values

When analyzing your 1,8-naphthyridine derivative, compare your results against these established standards.

Table 1: Comparative Biophysical Data for Naphthyridine-based Intercalators

Parameter1,8-Naphthyridine-4-amine (Target)Ethidium Bromide (Standard)Hoechst 33258 (Groove Binder)
Binding Constant (

)



UV Hypochromism 20% – 35%~40%< 10%
Viscosity Slope Positive (Linear)Positive (Linear)Near Zero

(Melting)
+4°C to +8°C+10°C+5°C
Binding Mode Intercalation Intercalation Minor Groove

Note: The


 of 1,8-naphthyridines is highly dependent on the side chain. A simple amine is weak; a spermine tail can increase 

to

due to phosphate clamping.

References

  • National Institutes of Health (NIH). (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Retrieved from [Link]

  • MDPI. (2022). Design of DNA Intercalators Based on 4-Carboranyl-1,8-Naphthalimides: Investigation of Their DNA-Binding Ability. Retrieved from [Link][2][3]

  • Organic Chemistry Portal. (2025). Synthesis of 1,8-naphthyridines.[4][5][6][7][8][9][10][11] Retrieved from [Link]

  • European Journal of Chemistry. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Retrieved from [Link]

Sources

Application Note: One-Pot Synthesis of Substituted 1,8-Naphthyridin-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the one-pot synthesis of substituted 1,8-naphthyridin-4-amines , a privileged scaffold in medicinal chemistry known for its applications in neurodegenerative disease (e.g., acetylcholinesterase inhibitors like Tacrine analogues), antibacterial agents, and adenosine receptor antagonists.[1]

Introduction & Mechanistic Principles[1][2][3][4][5]

The 1,8-naphthyridine scaffold consists of two fused pyridine rings with nitrogen atoms at positions 1 and 8. The 4-amino-1,8-naphthyridine subclass is particularly significant for its ability to mimic the adenine core of ATP and for its intercalating properties in DNA.[1]

Conventional synthesis often involves multi-step procedures (e.g., chlorination of naphthyridinones followed by amination). However, one-pot multicomponent reactions (MCRs) and Friedländer-type cyclocondensations offer superior atom economy, reduced waste, and rapid library generation.[1]

Core Synthetic Strategies

This guide details two distinct one-pot methodologies:

  • Method A (The "Tacrine" Route): Friedländer-type condensation of 2-amino-3-cyanopyridines with ketones.[1] This is the gold standard for generating fused 4-amino-1,8-naphthyridines (e.g., tetrahydrobenzo[b][1,8]naphthyridin-5-amines).[1]

  • Method B (The MCR Route): Three-component reaction of 2-aminopyridines, aldehydes, and malononitrile.[1][2] This typically yields 2-amino-1,8-naphthyridines , but specific variations allow for 4-amino functionalization depending on the nitrile source and cyclization mode.[1]

Mechanistic Pathways (Graphviz Visualization)

The following diagram illustrates the divergent pathways for synthesizing amino-naphthyridines. The "Nitrile-Amino" cyclization is the key step defining the position of the final amino group.

NaphthyridineSynthesis Start1 Method A: Friedländer-Type (2-Amino-3-cyanopyridine + Ketone) Inter1 Imine Formation (Schiff Base) Start1->Inter1 Lewis Acid/Base Cyclo1 Thorpe-Ziegler Cyclization (α-C attacks Nitrile) Inter1->Cyclo1 Intramolecular Prod1 Fused 4-Amino-1,8-Naphthyridine (Tacrine Analogue) Cyclo1->Prod1 Tautomerization Start2 Method B: 3-Component MCR (2-Aminopyridine + Aldehyde + Malononitrile) Inter2 Knoevenagel Condensation (Benzylidenemalononitrile) Start2->Inter2 Base Cat. Michael Michael Addition (C3 of Pyridine attacks Alkene) Inter2->Michael Nucleophilic Attack Prod2 2-Amino-1,8-Naphthyridine-3-CN (Standard MCR Product) Michael->Prod2 Cyclization on CN

Figure 1: Mechanistic divergence between Friedländer-type cyclization (Method A) yielding 4-amino fused systems and standard MCR (Method B) yielding 2-amino derivatives.[1]

Method A: Friedländer-Type Synthesis of Fused 4-Amines

Target: 4-Amino-substituted fused systems (e.g., Tacrine analogues).[1] Principle: The reaction utilizes the intrinsic electrophilicity of the nitrile group at C3 of the pyridine ring. The amino group at C2 forms an imine with the ketone, positioning the ketone's alpha-methylene for a nucleophilic attack on the nitrile.

Protocol 1: Lewis Acid-Catalyzed Synthesis

Reagents:

  • 2-Amino-3-cyanopyridine (1.0 equiv)[1]

  • Cyclic Ketone (e.g., cyclohexanone) (1.2 equiv)[1]

  • Aluminum Chloride (

    
    ) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene[1]

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser and a

    
     guard tube, dissolve 2-amino-3-cyanopyridine (10 mmol) and cyclohexanone (12 mmol) in DCE (30 mL).
    
  • Catalyst Addition: Add anhydrous

    
     (20 mmol) in small portions at room temperature. Caution: Exothermic reaction.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7). The spot for the starting nitrile should disappear.
    
  • Quenching: Cool the reaction mixture to room temperature. Slowly add 10% aqueous NaOH (50 mL) to decompose the aluminum complex and basify the solution.

  • Workup: Extract the aqueous layer with

    
     (
    
    
    
    ). Wash combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (eluent:

    
    /MeOH).
    

Typical Yield: 75–90% Key Validating Signal: Appearance of a broad singlet (


) for 

in

NMR around

5.0–7.0 ppm (solvent dependent) and disappearance of the sharp nitrile peak (

) in IR (though a new amino-related band may appear).[1]

Method B: Microwave-Assisted Three-Component Synthesis

Target: 2-Amino-4-aryl-1,8-naphthyridine-3-carbonitriles.[1] Principle: A "green" chemistry approach using water or ethanol as a solvent under microwave irradiation to accelerate the Knoevenagel-Michael-Cyclization cascade.[1]

Protocol 2: Catalyst-Free/Water-Mediated Synthesis

Reagents:

  • 2-Aminopyridine (1.0 equiv)[1]

  • Aromatic Aldehyde (1.0 equiv)[1]

  • Malononitrile (1.0 equiv)[1][3]

  • Catalyst: Ammonium Acetate (10 mol%) or Catalyst-free in water[1]

  • Solvent: Water or Ethanol[3][4]

Step-by-Step Procedure:

  • Mixing: In a microwave-safe vial (10–20 mL), combine 2-aminopyridine (1.0 mmol), benzaldehyde derivative (1.0 mmol), and malononitrile (1.0 mmol).

  • Solvent: Add 2 mL of water (or ethanol). If using a catalyst, add

    
     (0.1 mmol).[1]
    
  • Irradiation: Irradiate at

    
     (Power: 100–150 W) for 10–15 minutes.
    
    • Note: Use a dynamic power mode to maintain temperature without over-pressurizing.

  • Precipitation: Cool the vial. The product typically precipitates as a solid.

  • Filtration: Filter the solid and wash with cold aqueous ethanol (

    
    ) to remove unreacted starting materials.
    
  • Purification: Recrystallization from hot ethanol is usually sufficient.

Typical Yield: 85–95% Advantages: High atom economy, water as solvent, rapid reaction time.

Comparative Data & Scope

The following table summarizes the scope and limitations of the discussed methods.

FeatureMethod A: Friedländer (Fused)Method B: MCR (Non-Fused)
Primary Product 4-Amino -1,8-naphthyridine (Fused)2-Amino -1,8-naphthyridine
Key Reactants 2-Amino-3-cyanopyridine + Ketone2-Aminopyridine + Aldehyde + Malononitrile
Mechanism Intramolecular Nitrile CyclizationIntermolecular Michael Addition
Reaction Time 2–4 Hours (Thermal)10–20 Minutes (Microwave)
Atom Economy High (Water is sole byproduct)High (Water is sole byproduct)
Regioselectivity High (Controlled by Nitrile position)Moderate (Depends on C3 nucleophilicity)
Common Application Acetylcholinesterase Inhibitors (Tacrine)Antimicrobials, Dyes

Troubleshooting & Expert Tips

  • Regioselectivity Issues (Method B): In the MCR with 2-aminopyridine, the C3 position must be nucleophilic. Electron-withdrawing groups on the pyridine ring (e.g., 5-nitro-2-aminopyridine) significantly reduce yield.[1] Solution: Use microwave heating or stronger Lewis acid catalysts (e.g.,

    
    ) to activate the aldehyde.
    
  • Tautomerization (Method A): The 4-amino product exists in equilibrium with the imino form. In

    
     NMR, if the 
    
    
    
    signal is broad or split, add a drop of
    
    
    to confirm exchangeability.[1]
  • Catalyst Removal: For

    
     methods, ensure thorough basic quenching to remove aluminum salts which can cause emulsions during extraction.
    
  • Drying: 1,8-Naphthyridines can form hydrates. Dry the final product under vacuum at

    
     for 12 hours before biological testing.
    

References

  • Friedländer-Type Synthesis of Tacrine Analogues

    • Title: Synthesis of tacrine analogues and their structure-activity relationships.[1][5][6]

    • Source: Current Medicinal Chemistry, 2000.[6][7]

    • URL:[Link]

  • One-Pot MCR for 1,8-Naphthyridines

    • Title: A Convenient One-Pot Three Component Synthesis of 1,8-Naphthyridine Deriv
    • Source: Journal of Emerging Technologies and Innovative Research (JETIR), 2020.[8]

    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Title: Microwave-Assisted Synthesis of Novel Pyrazolo[3,4-g][1,8]naphthyridin-5-amine with Potential Antifungal and Antitumor Activity.[1]

    • Source: Molecules (MDPI), 2015.
    • URL:[Link][1]

  • Green Chemistry Approaches

    • Title: A mild synthesis of substituted 1,8-naphthyridines.[1][2][8][9][10][11]

    • Source: Green Chemistry (RSC), 2011.
    • URL:[Link]

  • Catalytic Systems (Nanoparticles)

    • Title: Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives.[1][12][13]

    • Source: MDPI, 2022.
    • URL:[Link][1][10]

Sources

Troubleshooting & Optimization

improving reaction yields for 1,8-naphthyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,8-Naphthyridin-4-amine Synthesis

Status: Online Operator: Senior Application Scientist Ticket ID: NAPH-4-AMINE-OPT

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for 1,8-naphthyridine synthesis. The 1,8-naphthyridin-4-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for quinolines and quinazolines in kinase inhibitors and antibacterial agents.

However, the electron-deficient nature of the 1,8-naphthyridine ring creates a "Goldilocks" problem: the ring is prone to hydrolysis at the 4-position during intermediate stages, yet often requires forcing conditions to effect the final amination. This guide addresses the yield-killing bottlenecks in the standard Gould-Jacobs to SNAr workflow.

Module 1: The Precursor Stage (Ring Construction)

Context: The most robust route to the 4-chloro intermediate is the Gould-Jacobs reaction, starting from 2-aminopyridine.

User Scenario: "I am getting low yields during the thermal cyclization of the enamine intermediate. The product is a black tar."

Root Cause Analysis: The cyclization of the diethyl 2-((pyridin-2-ylamino)methylene)malonate intermediate requires high temperatures (


).
  • Inadequate Temperature: If the temperature is too low, polymerization competes with cyclization.

  • Concentration Effects: High concentration favors intermolecular polymerization over intramolecular cyclization.

Troubleshooting Protocol:

VariableOptimization StrategyMechanism
Solvent Use Dowtherm A (diphenyl ether/biphenyl eutectic).Allows internal reaction temp to reach

.
Addition Rate Dropwise addition of substrate to pre-heated solvent.High dilution favors intramolecular cyclization (ring closure) over intermolecular polymerization.
Workup Dilute with hexane after cooling to precipitate product.The product is usually insoluble in non-polar hydrocarbons; tar remains in solution.

Module 2: The Critical Intermediate (Chlorination)

Context: Converting the 4-hydroxy-1,8-naphthyridine (tautomer of the 4-one) to the 4-chloro derivative using POCl


.

User Scenario: "My LCMS shows the mass of the product, but after workup, I see a peak corresponding to the starting material (hydrolysis)."

Root Cause Analysis: The 4-chloro-1,8-naphthyridine is highly susceptible to hydrolysis back to the naphthyridinone due to the electron-withdrawing effect of the N1 and N8 nitrogens, which makes the C4 position extremely electrophilic.

Protocol Standards:

  • Quenching: Do not quench directly into water. Pour the reaction mixture onto ice/ammonia or ice/NaHCO

    
     slurry to neutralize HCl immediately. Acidic aqueous conditions accelerate hydrolysis.
    
  • Drying: Dry the organic layer thoroughly with Na

    
    SO
    
    
    
    . Any residual water will degrade the chloride during storage.
  • Storage: Store under Argon at

    
    . Use within 48 hours if possible.
    

Module 3: The Amination (The Core Directive)

Context: Displacing the 4-chloro group with an amine. This is the step with the highest variability.

Visualizing the Workflow:

AminationWorkflow Start 4-Chloro-1,8-naphthyridine Decision Amine Type? Start->Decision aliphatic Aliphatic/Primary Decision->aliphatic Nucleophilic aromatic Aromatic/Steric Hindered Decision->aromatic Non-nucleophilic SNAr Method A: S_NAr (Acid Catalysis) aliphatic->SNAr n-BuOH, pTSA, 120°C Pd Method B: Buchwald-Hartwig (Pd Catalysis) aromatic->Pd Pd2(dba)3, Xantphos Product 1,8-Naphthyridin-4-amine SNAr->Product Pd->Product

Caption: Decision matrix for selecting SNAr vs. Palladium-catalyzed amination based on amine nucleophilicity.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Primary amines, cyclic secondary amines (morpholine, piperidine).

Q: The reaction is stuck at 50% conversion even after refluxing in ethanol. A: Ethanol (boiling point


) is often not hot enough. The 1,8-naphthyridine ring is less reactive than a quinazoline.
  • Fix 1 (Solvent): Switch to n-Butanol (

    
    ) or Ethoxyethanol  (
    
    
    
    ).
  • Fix 2 (Catalysis): Add 0.5 - 1.0 eq of p-Toluenesulfonic acid (pTSA) or HCl in Dioxane.

    • Mechanism:[1][2][3][4][5][6][7][8] Protonation of the N1/N8 ring nitrogens increases the electrophilicity at C4, accelerating the attack of the amine.

Method B: Buchwald-Hartwig Coupling

Best for: Anilines, electron-poor amines, or sterically hindered amines.

Q: The catalyst seems to deactivate immediately (Pd black formation). A: The 1,8-naphthyridine nitrogens are excellent chelators and can poison the Palladium catalyst by displacing the phosphine ligand.

  • Fix 1 (Ligand): Use bidentate ligands with a wide bite angle like Xantphos or BINAP . These are harder to displace than monodentate ligands.

  • Fix 2 (Base): Use Cs

    
    CO
    
    
    
    instead of NaOtBu. Strong alkoxide bases can attack the electrophilic C4 position, causing side reactions.

Comparative Optimization Table:

ParameterSNAr (Standard)Buchwald-Hartwig (Advanced)
Substrates Aliphatic aminesAnilines, hindered amines
Solvent n-Butanol, DMF, DMAToluene, Dioxane
Base/Additive Acid (pTSA, AcOH)Cs

CO

, K

PO

Temp


Key Risk Incomplete conversionCatalyst poisoning (N-chelation)

Module 4: Purification & Isolation

Context: 1,8-naphthyridines are polar and basic, often streaking on silica gel.

User Scenario: "My product is co-eluting with impurities and trailing on the column."

Protocol:

  • Amine-Functionalized Silica: Use KP-NH (amino-silica) cartridges.[9] This eliminates the interaction between the basic product and acidic silanols, resulting in sharp peaks using simple Hexane/Ethyl Acetate gradients [1].[9]

  • Salt Formation: If the free base is an oil/gum:

    • Dissolve in minimal MeOH/DCM.

    • Add 1M HCl in ether or 4M HCl in dioxane.

    • The hydrochloride salt often precipitates as a manageable solid, leaving non-basic impurities in the mother liquor.

References

  • Biotage . (2023).[3][9] Is there an easy way to purify organic amines? Retrieved from

  • Ghorbani-Vaghei, R., et al. (2017).[10] One-pot synthesis of 1,8-naphthyridine derivatives. Synthesis, 49, 763-769.[10] Retrieved from

  • Movassaghi, M. & Hill, M. D. (2006).[10] Single-step synthesis of 1,8-naphthyridines. J. Am. Chem. Soc., 128, 4592-4593.[10] Retrieved from

  • TCI Chemicals . (n.d.). Buchwald-Hartwig Amination Protocols. Retrieved from

  • Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by Solvation in SNAr. Frontiers in Chemistry. Retrieved from

Sources

Technical Support Center: Purification of 1,8-Naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-18N-004 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering challenges in the isolation and purification of 1,8-naphthyridin-4-amine (CAS: 254-60-4 / Derivatives). This scaffold presents a unique purification challenge due to its amphiphilic nature and basic nitrogen centers (N1, N8, and the exocyclic amine at C4).

This guide addresses the three most common failure modes reported by our users:

  • Chromatographic Tailing: Caused by the interaction of basic nitrogens with acidic silanols.[1]

  • Recrystallization Failure (Oiling Out): Due to high polarity and hydrogen bonding capability.[1]

  • Trace Metal Contamination: Persistent Pd/Cu residues from cross-coupling synthesis.[1]

Module 1: Purification Strategy Decision Matrix

Before selecting a protocol, assess your crude material.[1] Do not default to column chromatography if the purity is >85%; recrystallization is more scalable and removes trace aliphatics more effectively.[1]

PurificationStrategy Start Crude 1,8-Naphthyridin-4-amine PurityCheck Assess Purity (LC-MS / NMR) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity LowPurity Purity < 85% PurityCheck->LowPurity Recryst Protocol A: Recrystallization (Ethanol/Water) HighPurity->Recryst Crystalline Solid AcidBase Protocol B: Acid-Base Swing (Remove non-basics) HighPurity->AcidBase Amorphous/Oil LowPurity->AcidBase Large Scale (>5g) Column Protocol C: Buffered Chromatography (Amine-modified Silica) LowPurity->Column Small Scale (<1g)

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude purity and scale.

Module 2: Troubleshooting Protocols

Protocol A: Recrystallization (The "Oiling Out" Fix)

The Issue: The compound dissolves in hot solvent but separates as an oil droplet upon cooling, rather than forming crystals. This occurs because the melting point is depressed by impurities, dropping below the solvent's boiling point.[1]

The Fix: The "Seeding at Cloud Point" Method

ParameterRecommendationScientific Rationale
Primary Solvent Ethanol (Abs.) or Acetonitrile High solubility at boiling; moderate solubility at RT.[1]
Anti-Solvent Water (if using EtOH) or Et₂O (if using MeCN)Induces supersaturation controllably.[1]
Cooling Rate < 5°C per hour Rapid cooling traps impurities and induces oiling.[1]

Step-by-Step:

  • Dissolve crude solid in the minimum amount of boiling Ethanol .

  • Crucial Step: Add hot Water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Add 1 drop of pure Ethanol to clear the solution.[1]

  • Remove from heat.[1] Immediately add seed crystals (if available) or scratch the glass surface.[1]

  • Wrap the flask in aluminum foil (insulation) to slow cooling. Let it stand at RT for 4 hours.

  • Do not put in the fridge until distinct crystals are visible.

Protocol B: Acid-Base Swing Extraction (Scale-Up Preferred)

The Issue: Column chromatography is expensive and slow for >5g batches. The Fix: Exploit the basicity of the naphthyridine ring (pKa ~7-9 for the amino derivative).[1]

AcidBaseSwing Crude Crude Mixture (Organic Solvent) Acidify Add 1M HCl (Target pH < 2) Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Discard Impurities) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Product H+) PhaseSep1->AqLayer1 Basify Basify with NaOH (Target pH > 12) AqLayer1->Basify Extract Extract with DCM/CHCl3 Basify->Extract Final Pure Free Base Extract->Final

Figure 2: Acid-Base Swing workflow. The product is retained in the aqueous phase at low pH, washing away non-basic impurities.

Critical Parameters:

  • Acid Step: Use 1M HCl .[1] Do not use strong oxidizing acids (HNO₃).[1]

  • Base Step: You must exceed the pKa of the amine significantly.[1] Target pH 12-14 using 2M NaOH.[1] The product may precipitate as a solid at this stage; if so, filtration is purer than extraction.[1]

  • Extraction Solvent: If the product does not precipitate, extract the basic aqueous layer with DCM or Chloroform .[1] Avoid Ethyl Acetate (hydrolysis risk at high pH).[1]

Protocol C: Buffered Flash Chromatography

The Issue: "Streaking" or "Tailing" on TLC and columns. Mechanism: The pyridine-like nitrogens (N1, N8) hydrogen bond with acidic silanol groups on the silica gel, causing irreversible adsorption and peak broadening.

The Fix: Deactivation of Silica

Mobile Phase Formulation:

  • Base Solvent: Dichloromethane (DCM)

  • Polar Modifier: Methanol (MeOH)

  • The Additive (Mandatory):

    • Option 1: 1% Triethylamine (TEA)

    • Option 2: 1% Concentrated Ammonium Hydroxide (NH₄OH)

Procedure:

  • Pre-wash the column: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the additive before loading the sample.[1] This neutralizes active silanol sites.[1][2]

  • Gradient: Start at 100% DCM (with 1% TEA) and ramp to 10% MeOH/DCM (with 1% TEA).

  • Loading: Dissolve the sample in a minimum amount of DCM/MeOH. Do not use DMF (it ruins the separation).[1]

Module 3: Scavenging Metal Catalysts (Pd/Cu)

If your crude was synthesized via Suzuki or Buchwald-Hartwig coupling, trace metal contamination is likely.

Detection: Dark/Black color or residual ash upon combustion.[1]

Remediation Protocol:

  • Solid Phase Scavengers: Dissolve crude in THF/MeOH. Add SiliaMet® Thiol or QuadraPure™ TU (thiourea based).[1] Stir for 4 hours at 40°C. Filter through Celite.

  • Activated Charcoal: If commercial scavengers are unavailable, reflux the crude solution with activated charcoal (100 wt%) in Ethanol for 1 hour. Filter hot through Celite.[1]

References & Authority

  • Synthesis and Properties of Naphthyridines:

    • Source: Brown, E. V. "The Naphthyridines."[1][3] The Chemistry of Heterocyclic Compounds. This establishes the fundamental solubility and basicity profiles of the 1,8-naphthyridine scaffold.

    • Validation:

  • Chromatographic Separation of Basic Heterocycles:

    • Source: Biotage Application Note.[1] "Purification of Ionizable Organic Amine Compounds." Confirms the "2 pH unit rule" and the necessity of amine modifiers (TEA/NH4OH) for flash chromatography of pyridyl-amines.

    • Validation:

  • Aqueous Synthesis and Solubility:

    • Source:ACS Omega 2021, 6, 28, 18265–18272. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water." Demonstrates the water solubility and precipitation behavior of 1,8-naphthyridine derivatives, supporting the recrystallization/precipitation protocols.

    • Validation:

  • Metal Scavenging Protocols:

    • Source:Org.[1][2][4][5][6] Process Res. Dev. 2005, 9, 2, 198–205. "Removal of Palladium Impurities from Pharmaceutical Intermediates." Validates the use of thiourea and charcoal for Pd removal in nitrogenous heterocycles.[1]

    • Validation:

Sources

Technical Support Center: Resolving Solubility Issues of 1,8-Naphthyridin-4-amine in Water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,8-naphthyridin-4-amine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its limited aqueous solubility. Our goal is to equip you with the scientific rationale and practical protocols to effectively solubilize this compound for your experimental needs.

Understanding the Challenge: The Physicochemical Properties of 1,8-Naphthyridin-4-amine

1,8-Naphthyridin-4-amine is a heterocyclic compound containing both aromatic rings and an amine group. This structure contributes to a moderately lipophilic character, as indicated by a predicted XlogP of 0.8, which often correlates with low water solubility.[1] The presence of basic nitrogen atoms in the naphthyridine rings and the exocyclic amine group means that the molecule's overall charge and, consequently, its solubility are highly dependent on the pH of the aqueous environment.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when trying to dissolve 1,8-naphthyridin-4-amine in aqueous solutions.

Q1: I'm trying to dissolve 1,8-naphthyridin-4-amine in water for my in vitro assay, but it's not dissolving. What is the first step I should take?

A1: pH Adjustment is the primary and most effective initial strategy.

The limited solubility of 1,8-naphthyridin-4-amine in neutral water is due to its predominantly un-ionized, nonpolar form. By lowering the pH of the aqueous medium, you can protonate the basic nitrogen atoms on the molecule. This protonation results in the formation of a more polar, charged salt, which is significantly more soluble in water.

A good starting point is to prepare a stock solution in a mildly acidic buffer. We recommend starting with a pH that is at least 2 units below the estimated pKa of the compound. Given the predicted pKa of similar compounds is around 9.5, aiming for a pH between 4.0 and 5.0 is a logical first step.

Q2: How do I determine the optimal pH for solubilizing my compound?

A2: A systematic pH-solubility profile is the best approach.

To find the ideal pH for your specific concentration needs, we recommend performing a simple pH-solubility titration. This involves preparing a suspension of a known excess of 1,8-naphthyridin-4-amine in water and gradually adding a dilute acid (e.g., 0.1 M HCl) while monitoring the pH and observing the point at which the compound fully dissolves. This will give you the minimum pH required to achieve your target concentration.

Workflow for Determining Optimal pH:

G cluster_0 pH-Solubility Profiling A Suspend excess 1,8-naphthyridin-4-amine in water B Stir vigorously A->B C Measure initial pH B->C D Add small aliquots of dilute acid (e.g., 0.1 M HCl) C->D E Allow to equilibrate and measure pH D->E F Observe for complete dissolution E->F G Record pH at which compound dissolves F->G H Plot solubility vs. pH G->H

Caption: A stepwise workflow for determining the optimal pH for solubilizing 1,8-naphthyridin-4-amine.

Q3: I've tried lowering the pH, but I'm still not reaching my desired concentration, or the low pH is incompatible with my experiment. What are my other options?

A3: If pH adjustment alone is insufficient or not viable, consider co-solvents or cyclodextrins.

1. Co-solvency:

This technique involves adding a water-miscible organic solvent to your aqueous solution to increase the solubility of a nonpolar compound.[3] The co-solvent reduces the polarity of the solvent system, making it more favorable for the solute to dissolve.

Common Co-solvents for Pre-clinical Formulations:

Co-solventTypical Concentration RangeConsiderations
Dimethyl Sulfoxide (DMSO)1-10% (v/v)Can have biological effects at higher concentrations.[3]
Ethanol5-20% (v/v)Generally well-tolerated in many biological systems.
Propylene Glycol (PG)10-40% (v/v)A common vehicle for oral and injectable formulations.
Polyethylene Glycol 400 (PEG 400)10-50% (v/v)Low toxicity and widely used in pharmaceutical preparations.

Important Note: When using co-solvents, it is crucial to first dissolve the 1,8-naphthyridin-4-amine in the pure co-solvent before adding the aqueous buffer. This ensures the compound is fully solvated before being introduced to the less favorable aqueous environment.

2. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4] They can encapsulate poorly soluble "guest" molecules, like 1,8-naphthyridin-4-amine, forming an inclusion complex that has significantly improved aqueous solubility.[][6]

Commonly Used Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Most common and cost-effective, but has limited water solubility itself.[7]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Higher aqueous solubility and lower toxicity than β-CD, making it suitable for a wider range of applications.[8]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High water solubility and a good safety profile, often used in parenteral formulations.[]

The formation of an inclusion complex is a dynamic equilibrium. The selection of the appropriate cyclodextrin and the molar ratio of cyclodextrin to your compound will need to be optimized for your specific application.

G cluster_0 Cyclodextrin Encapsulation A 1,8-Naphthyridin-4-amine (Guest) C Water-Soluble Inclusion Complex A->C B Cyclodextrin (Host) B->C

Caption: Diagram illustrating the formation of a water-soluble inclusion complex between 1,8-naphthyridin-4-amine and a cyclodextrin.

Q4: Can I combine these techniques?

A4: Yes, a combined approach can be highly effective.

The combination of pH adjustment and complexation with cyclodextrins can have a synergistic effect on solubility.[9] By first ionizing the drug through pH modification, you can sometimes alter its interaction with the cyclodextrin in a way that further enhances overall solubility.[9] Similarly, a low concentration of a co-solvent can be used in conjunction with pH adjustment. However, be mindful that high concentrations of organic co-solvents can sometimes interfere with cyclodextrin complexation.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Prepare a dilute acidic solution: Start with a buffer at your target pH (e.g., pH 4.0 citrate buffer).

  • Weigh the required amount of 1,8-naphthyridin-4-amine: Place it in a suitable container.

  • Add a small volume of the acidic buffer: Vortex or sonicate the mixture to aid dissolution.

  • Gradually add more buffer: Continue to add the acidic buffer in small portions with continuous mixing until the desired final volume and concentration are reached and the compound is fully dissolved.

  • Verify the final pH: Check the pH of the final solution and adjust if necessary with dilute acid or base.

Protocol 2: Solubilization using a Co-solvent
  • Weigh the required amount of 1,8-naphthyridin-4-amine.

  • Dissolve in the minimum required volume of the chosen co-solvent (e.g., DMSO): Ensure the compound is completely dissolved in the organic solvent first.

  • Slowly add the aqueous buffer: While vortexing, add the aqueous vehicle dropwise to the co-solvent solution. This slow addition helps to prevent precipitation of the compound.

  • Adjust to the final volume: Bring the solution to the final desired volume with the aqueous buffer.

Protocol 3: Solubilization by Cyclodextrin Complexation
  • Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer at a molar excess to the 1,8-naphthyridin-4-amine (a 1:2 or 1:5 molar ratio is a good starting point).

  • Add the 1,8-naphthyridin-4-amine: Add the powdered compound to the cyclodextrin solution.

  • Mix thoroughly: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating may sometimes accelerate this process, but be cautious of potential compound degradation.

  • Filter if necessary: If a small amount of undissolved material remains, filter the solution through a 0.22 µm filter to obtain a clear, particle-free solution.

References

  • Capacités. (n.d.). Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation. Retrieved from [Link]

  • Gavan, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 933. [Link]

  • Patel, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(5), 1-8.
  • YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? [Video]. YouTube. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,8-Naphthyridine (CAS 254-60-4). Retrieved from [Link]

  • Kim, H. Y., et al. (2019). Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. Food Science and Biotechnology, 28(6), 1781–1791. [Link]

  • Alonso, D. A., et al. (2025). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Molecules, 30(12), 2435. [Link]

  • ResearchGate. (2025, August 6). Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. Retrieved from [Link]

  • MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Retrieved from [Link]

  • Mortensen, J. T., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. [Link]

  • Li, P., et al. (2004). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 93(4), 867-874. [Link]

  • Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,8-naphthyridin-4-amine (C8H7N3). Retrieved from [Link]

  • G. G. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Il Farmaco, 59(4), 323-332. [Link]

  • Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1660, 462660. [Link]

  • ResearchGate. (n.d.). Effect of in situ mixed micellization of ester-functionalized gemini surfactant at different pHs on solubilization and cosolubilization of various polycyclic aromatic hydrocarbons of varying hydrophobicities. Retrieved from [Link]

  • Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18453–18463. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Ojha, M., et al. (2021). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure and Dynamics, 40(20), 10077-10091. [Link]

  • MDPI. (2021, December 6). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]

  • Manera, C., et al. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry, 49(20), 5947-5957. [Link]

Sources

minimizing side reactions during 1,8-naphthyridin-4-amine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 1,8-naphthyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this privileged scaffold. The 1,8-naphthyridine core is a key component in a wide range of biologically active compounds, and understanding its reactivity is crucial for successful synthesis.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic routes.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific challenges you may encounter during the functionalization of 1,8-naphthyridin-4-amine, providing explanations for the underlying chemistry and actionable protocols to mitigate unwanted side reactions.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

Question: I am attempting a bromination reaction on the 1,8-naphthyridin-4-amine core, but I am observing a mixture of products with poor regioselectivity. How can I control the position of substitution?

Plausible Cause: The 1,8-naphthyridine ring system has multiple positions susceptible to electrophilic attack. The directing effect of the amino group at the C4 position and the nitrogen atoms within the rings can lead to a lack of selectivity.

Troubleshooting Strategy:

  • Protecting Group Strategy: The most effective way to control regioselectivity is by using a protecting group on the 4-amino group. This modulates the directing effect and can sterically hinder certain positions. A common and effective protecting group is the Boc (tert-butyloxycarbonyl) group.[4]

    Experimental Protocol: Boc Protection of 1,8-Naphthyridin-4-amine [4]

    • Reagents:

      • 1,8-naphthyridin-4-amine (1.0 equiv)

      • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

      • Triethylamine (TEA) (1.5 equiv) or another suitable base

      • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • Procedure:

      • Dissolve 1,8-naphthyridin-4-amine in the chosen solvent.

      • Add the base to the solution.

      • Cool the mixture to 0 °C in an ice bath.

      • Add (Boc)₂O dropwise to the cooled solution.

      • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).

      • Upon completion, quench the reaction with water and extract the product with an organic solvent.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the product by column chromatography if necessary.

    dot

  • Controlling Reaction Conditions: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

Issue 2: N-Oxidation of the Naphthyridine Ring

Question: During an oxidation reaction intended to modify a substituent, I am observing the formation of an N-oxide on one of the naphthyridine nitrogens. How can I prevent this?

Plausible Cause: The nitrogen atoms in the 1,8-naphthyridine ring are susceptible to oxidation, especially when using strong oxidizing agents.

Troubleshooting Strategy:

  • Choice of Oxidant: Use a milder and more selective oxidizing agent. For example, if you are performing a Swern or Dess-Martin oxidation on an alcohol substituent, these reagents are less likely to oxidize the naphthyridine nitrogens compared to stronger agents like KMnO₄ or CrO₃.

  • Protecting the Naphthyridine Nitrogens: While less common for this specific side reaction, in some cases, temporary coordination to a Lewis acid could potentially shield the nitrogen atoms. This approach should be used with caution as it can also activate the ring towards other reactions.

Issue 3: Complications in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am having trouble with a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group onto a halogenated 1,8-naphthyridin-4-amine derivative. I am seeing low yields and decomposition of my starting material. [5][6][7] Plausible Cause: Palladium-catalyzed cross-coupling reactions can be sensitive to the specific ligands, base, and solvent used. [8][9]The 1,8-naphthyridine core can also act as a ligand for the palladium catalyst, leading to catalyst inhibition or side reactions. [6] Troubleshooting Strategy:

  • Ligand Screening: The choice of phosphine ligand is critical. Experiment with a variety of electron-rich and sterically hindered ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands.

  • Base and Solvent Optimization: The base and solvent system can have a significant impact on the reaction outcome. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene, DMF).

  • Protecting the 4-Amino Group: As with electrophilic substitution, protecting the 4-amino group can prevent it from interfering with the catalytic cycle.

Data Presentation: Recommended Conditions for Suzuki-Miyaura Coupling

LigandBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100A good starting point for many substrates.
SPhosK₃PO₄Toluene100-110Often effective for more challenging couplings.
XPhosCs₂CO₃Dioxane100Can improve yields with sterically hindered substrates.

dot

Caption: Decision workflow for troubleshooting Suzuki-Miyaura reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for introducing substituents onto the 1,8-naphthyridine core?

A1: A common and effective strategy is to start with a pre-functionalized 1,8-naphthyridine, often synthesized via the Friedlander condensation. [10][11][12]This allows for the introduction of various functional groups that can then be further modified. For instance, a halogenated naphthyridine can serve as a handle for various palladium-catalyzed cross-coupling reactions. [5][7] Q2: Are there any "green" or more environmentally friendly methods for synthesizing 1,8-naphthyridine derivatives?

A2: Yes, recent research has focused on developing greener synthetic routes. For example, the Friedlander synthesis of 1,8-naphthyridines has been successfully carried out in water using a biocompatible ionic liquid as a catalyst. [2][10]These methods often offer mild reaction conditions and easier product isolation. [2] Q3: How can I selectively functionalize the 4-amino group in the presence of other nucleophilic sites?

A3: The 4-amino group is generally more nucleophilic than the ring nitrogens. Therefore, under carefully controlled conditions (e.g., low temperature, use of a non-nucleophilic base), you can often achieve selective acylation or alkylation at this position. However, for more complex substrates or stronger electrophiles, protection of other sensitive functional groups may be necessary.

Q4: Where can I find more information on the biological activities of 1,8-naphthyridine derivatives?

A4: The 1,8-naphthyridine scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. [1][3][13]A thorough literature search on platforms like PubMed, Scopus, and Google Scholar will provide a wealth of information on this topic.

References

  • Benchchem. Troubleshooting poor reproducibility in assays with 4-Methyl-1,8-naphthyridine-2,7-diol.
  • PubMed. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
  • Dalton Transactions (RSC Publishing). Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity.
  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
  • Benchchem. A Comparative Guide to Amine Protecting Groups: Alternatives to N,N-diallyl-4-methylbenzenesulfonamide.
  • Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
  • ACS Omega. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Organic Chemistry Portal. Synthesis of 1,8-naphthyridines and related compounds.
  • ResearchGate. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
  • Organic & Biomolecular Chemistry (RSC Publishing). The effect of the 4-amino functionality on the photophysical and DNA binding properties of alkyl-pyridinium derived 1,8-naphthalimides.
  • University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction.
  • ResearchGate. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • Benchchem. Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives.
  • PubMed. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(II) under physiological pH conditions.
  • Beilstein Journals. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features.
  • MDPI. Palladium Catalysts for Cross-Coupling Reaction.
  • ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • ACS Publications. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.
  • MDPI. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
  • MDPI. 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
  • PubMed. Efficient [5 + 1]-strategy for the assembly of 1,8-naphthyridin-4(1H)-ones by domino amination/conjugate addition reactions of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with amines.
  • Journal of Materials Chemistry B (RSC Publishing). Multiple organelle-targeted 1,8-naphthyridine derivatives for detecting the polarity of organelle.
  • ResearchGate. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.
  • ResearchGate. A study of 4-(alkylamino)amino substituted 1,8-naphthalimide fluoroionophores.
  • PubMed. 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer.

Sources

Validation & Comparative

Comparative 1H NMR Spectral Analysis: 1,8-Naphthyridin-4-amine vs. Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for antibacterial agents (e.g., nalidixic acid analogs), CB2 receptor agonists, and kinase inhibitors. The introduction of an amine at the C4 position drastically alters the electronic landscape of the heterocyclic core, creating specific shielding effects that distinguish it from its isomers (e.g., 1,5-naphthyridine) and the unsubstituted parent molecule.

This guide provides a technical roadmap for the structural validation of 1,8-naphthyridin-4-amine (1,8-NA) . Unlike standard spectral lists, this document focuses on the causality of chemical shifts, comparative analysis against isomers, and self-validating assignment protocols.

Structural Logic & Numbering

To interpret the NMR data, one must understand the IUPAC numbering and electronic push-pull mechanisms:

  • N1 & N8: Pyridine-like nitrogen atoms (electron-withdrawing) cause significant deshielding of

    
    -protons (H2, H7).
    
  • 4-NH2: A strong electron donor (+M effect). This increases electron density primarily at the ortho (C3) and para (C4a/C8a bridgehead) positions, resulting in significant upfield shifts for H3 compared to the parent scaffold.

ElectronicEffects Core 1,8-Naphthyridine Core H3 H3 Proton (Beta to Amine) Core->H3 Increased Electron Density H2_H7 H2 & H7 Protons (Alpha to Nitrogens) Core->H2_H7 Inductive Effect (-I) Amine 4-Amino Substitution (+M) Amine->Core Resonance Shielding Shielding Effect (Upfield Shift) Deshielding Deshielding Effect (Downfield Shift) H3->Shielding H2_H7->Deshielding

Figure 1: Electronic influence of the 4-amino group on the 1,8-naphthyridine scaffold. Note the opposing forces of the ring nitrogens (deshielding) and the exocyclic amine (shielding).

Experimental Protocol

Sample Preparation

The solubility of amino-naphthyridines can be challenging due to intermolecular hydrogen bonding and


-

stacking.
  • Solvent Selection: DMSO-d6 is the gold standard.

    • Why: It disrupts intermolecular H-bonds, sharpening the exchangeable amine signals (

      
      ). 
      
      
      
      often leads to broad, invisible amine peaks and poor solubility.
  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Warning: High concentrations (>20 mg/mL) may cause stacking-induced upfield shifts (0.1–0.2 ppm).

  • Water Suppression: Essential if the DMSO contains water, as the water peak (~3.33 ppm) can obscure mid-field signals.

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (d1): Set to

    
     seconds. The quaternary carbons and protons adjacent to nitrogens often have longer 
    
    
    
    relaxation times.
  • Scans (ns): Minimum 16 scans for routine ID; 64 scans for clean

    
     satellites inspection.
    

Comparative Spectral Analysis

This section compares 1,8-NA with its parent scaffold and a common isomer to illustrate how structure dictates spectra.

Table 1: Comparative Chemical Shift Data (DMSO-d6)

Note: Values are representative of the scaffold based on substituent effects and literature precedents [1, 2].

Proton Position1,8-Naphthyridin-4-amine (

ppm)
Unsubst. 1,8-Naphthyridine (

ppm)
1,5-Naphthyridine Isomer (

ppm)
Multiplicity (

Hz)
Assignment Logic

7.00 – 7.50 AbsentAbsentBroad sExchangeable; disappears with

shake.
H2 8.40 – 8.60 9.108.95d (

)

to N1. Shifted upfield in amine deriv.[1] due to shielding.[2]
H3 6.40 – 6.60 7.557.60d (

)
Diagnostic Peak. Drastic upfield shift (

ppm) due to ortho-amino effect.
H4 Substituted8.458.40-Loss of signal confirms 4-position substitution.
H5 8.10 – 8.20 7.607.60dd (

)
Perideshielding effect from lone pair interaction or ring current changes.
H6 7.40 – 7.50 7.557.60dd (

)
Typical pyridine-like

-proton.
H7 8.90 – 9.00 9.108.95dd (

)

to N8. Most deshielded aromatic signal.
Detailed Analysis of Key Signals[3]
1. The "Fingerprint" Region (H3)

In the unsubstituted parent, H3 appears around 7.55 ppm. In 1,8-NA, the H3 signal moves dramatically upfield to ~6.50 ppm .

  • Why? The lone pair on the exocyclic nitrogen donates density into the ring. Resonance structures place a negative charge on C3.

  • Differentiation: If the amine were at position 3 (3-amino-1,8-naphthyridine), H2 would be the proton experiencing the upfield shift, appearing as a singlet (or small doublet) rather than the H3 doublet seen here.

2. The Spin Systems[1]
  • Ring A (N1-C2-C3-C4-NH2): Forms an AX system (H2 and H3). You will see two doublets with a coupling constant

    
    .
    
  • Ring B (C5-C6-C7-N8): Forms an AMX system (H5, H6, H7).

    • H7 is a doublet of doublets (coupled to H6 and H5).

    • H6 is a doublet of doublets (coupled to H5 and H7).

    • H5 is a doublet of doublets (coupled to H6 and H7).

3. Isomer Differentiation (vs. 1,5-Naphthyridine)

1,5-Naphthyridine is centrosymmetric.

  • 1,5-Naphthyridine: Shows only 3 signals (H2/H6, H3/H7, H4/H8) due to symmetry.

  • 1,8-NA: Asymmetric. Shows 5 distinct aromatic signals.

  • 1,5-Naphthyridin-4-amine: The nitrogen placement changes the coupling. In 1,5-NA, H2 is adjacent to N1, but H6 is adjacent to C5 (not N). The coupling patterns in the AMX ring would differ significantly in chemical shift dispersion.

Advanced Verification (Self-Validating Protocol)

To ensure "Trustworthiness" (Part 2 of requirements), you cannot rely solely on 1D NMR. Use this workflow to validate the structure definitively.

ValidationWorkflow Start Sample in DMSO-d6 Step1 1D Proton NMR Identify H3 (Upfield Doublet) Start->Step1 Step2 D2O Exchange Confirm -NH2 (Signal Disappears) Step1->Step2 Step3 COSY Spectrum Trace Spin Systems Step2->Step3 Separate Ring A vs B Step4 NOESY/ROESY Spatial Proximity Check Step3->Step4 Link NH2 to H3/H5 Result Confirmed Structure Step4->Result

Figure 2: Step-by-step validation workflow for heterocyclic amines.

The "NOE Bridge" Technique

This is the most critical step for proving regiochemistry (e.g., proving 4-amino vs. 5-amino).

  • Irradiate the

    
     peak: 
    
    • If 4-amino : You will see NOE enhancement at H3 (strong) and potentially H5 (weak, across the bay).

    • If 5-amino : You will see NOE enhancement at H6 and H4 .

  • Why it works: The amine protons are spatially close to the peri-proton (H5) and the ortho-proton (H3).

Troubleshooting & Common Pitfalls

IssueCauseSolution
Broad/Missing

Rapid proton exchange with water or solvent.[3]Use dry DMSO-d6 (ampoules). Run at lower temperature (280K) to slow exchange.
Peak Overlap (H6 vs H3) Similar electronic environments in some derivatives.Run HSQC . C3 (ortho to amine) will be significantly upfield (~100 ppm) compared to C6 (~120 ppm).
Integration Errors Relaxation time (

) differences.
Increase relaxation delay (

). Ensure baseline is perfectly corrected.

References

  • General Heterocyclic NMR Data

    • Source: Reich, H. J. "Structure Determination Using NMR." University of Wisconsin.[4]

    • Context: General chemical shift rules for pyridine and naphthyridine deriv
  • Naphthyridine Synthesis & Characterization

    • Source:RSC Advances, "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues."
    • Context: Provides experimental NMR data for substituted 1,8-naphthyridines, validating the shielding effects of substituents on the core.
  • Isomer Comparison Data

    • Source: BenchChem.[5] "A Comparative Analysis of the Efficacy of 1,8-Naphthyridine Isomers."

    • Context: Comparative structural data between 1,5- and 1,8-naphthyridine scaffolds.[6][7]

  • SDBS Spectral Database

    • Source: AIST (National Institute of Advanced Industrial Science and Technology).
    • Context: Reference spectra for the parent 1,8-naphthyridine (SDBS No. 1234).

Sources

A Comparative Guide to the X-ray Crystallography of 1,8-Naphthyridine-Based Metal Complexes: Structural Insights for Rational Design

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, the 1,8-naphthyridine scaffold is a privileged structure, renowned for its versatile coordination chemistry and significant biological activity. The introduction of an amine group at the 4-position, yielding 1,8-naphthyridin-4-amine, further enhances its potential as a versatile ligand in the design of novel metal-based therapeutics and functional materials. This guide provides a comparative analysis of the X-ray crystallographic data of selected 1,8-naphthyridine-based complexes, offering insights into their structural nuances and the implications for their application. While a comprehensive library of crystal structures for 1,8-naphthyridin-4-amine complexes remains an area of active research, a comparative study of closely related analogs provides a robust framework for predicting and understanding their coordination behavior.

The 1,8-Naphthyridine Scaffold: A Platform for Diverse Coordination Geometries

The 1,8-naphthyridine ring system, with its two nitrogen atoms in a syn orientation, is an excellent chelating ligand, capable of coordinating to a single metal center or bridging two metal ions. The electronic and steric properties of substituents on the naphthyridine ring play a crucial role in dictating the resulting complex's geometry, stability, and reactivity. The 4-amino group, in particular, can influence the electronic properties of the ring system through resonance and inductive effects, and participate in hydrogen bonding, which can direct the crystal packing and supramolecular assembly.

Comparative Analysis of Representative Crystal Structures

To illustrate the structural diversity of 1,8-naphthyridine complexes, we will examine the crystallographic data of three distinct examples: a zinc complex with an amino-substituted naphthyridine ligand, a dinuclear manganese complex, and a palladium paddlewheel complex.

Case Study 1: Zinc Complex of a Flexible Bis(1,8-naphthyridylamino) Ligand

In a study by Zhang et al., the flexible ligand bis(7-methyl-1,8-naphthyridine-2-ylamino)methane was used to synthesize a series of zinc(II) complexes.[1] The crystal structures revealed intriguing coordination modes, including κ⁴-chelating and κ²-bridging. In the complex ₃, two zinc centers are bridged by a hydroxide ion, and each zinc ion is coordinated by two nitrogen atoms from two different naphthyridine moieties of the ligand. This demonstrates the ability of amino-substituted naphthyridines to facilitate the formation of multinuclear metal complexes.

Case Study 2: Dinuclear Manganese Complexes with a Pyridyl-Substituted 1,8-Naphthyridine

Research into dinuclear manganese complexes with the ligand 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine (MeL) has provided insights into metal-metal interactions.[2] The reaction of MeL with MnCl₂ resulted in the monometallic complex [MnCl₂(MeL)], which upon reduction, forms the dimanganese complex [Mn₂(MeL)₂]. The X-ray crystal structure of a related dimeric complex, bridged by chloro ligands, shows each manganese center in a distorted geometry, coordinated to the naphthyridine and pyridyl nitrogen atoms.[2] These structures highlight how the 1,8-naphthyridine scaffold can bring metal centers into close proximity, a feature that is critical for catalytic applications.

Case Study 3: The Palladium(II) Paddlewheel Complex with 1,8-Naphthyridine

A striking example of the coordinating ability of the unsubstituted 1,8-naphthyridine is the formation of a tetracationic paddlewheel complex with palladium(II), [Pd₂(μ-napy)₄]⁴⁺.[3][4] Single-crystal X-ray diffraction confirmed a D₄h symmetric structure where four 1,8-naphthyridine ligands bridge two palladium atoms, resulting in a short Pd-Pd distance.[3][4] This paddlewheel geometry is a testament to the ability of the naphthyridine ligand to support strong metal-metal interactions and create well-defined, rigid supramolecular architectures.

Tabulated Crystallographic Data Comparison

ComplexMetalCoordination GeometryKey Bond Lengths (Å)Salient Structural FeaturesReference
[Zn₂(L)₂(OH)]³⁺Zn(II)Distorted TetrahedralZn-N: ~2.0-2.1Hydroxide-bridged dinuclear complex; flexible ligand adopts a bridging coordination mode.[1]
[MnCl(MeL)]₂Mn(II)Distorted PentacoordinateMn-N(Np): ~2.16, Mn-N(Py): ~2.23Dimeric structure with bridging chloride ligands; monometallic units linked post-synthesis.[2]
[Pd₂(μ-napy)₄]⁴⁺Pd(II)Square Planar (at each Pd)Pd-N: ~2.04D₄h symmetric paddlewheel structure with a short Pd-Pd distance.[3][4]

Note: Bond lengths are approximate and averaged for comparison. For precise values, refer to the original publications.

Experimental Protocols: A Representative Synthesis and Crystallization

The synthesis of metal complexes of 1,8-naphthyridin-4-amine can be approached through a direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and counter-ion can significantly influence the crystallization process and the final structure.

Synthesis of a Hypothetical [M(1,8-naphthyridin-4-amine)₂Cl₂] Complex

Objective: To synthesize a generic dichloro-bis(1,8-naphthyridin-4-amine)metal(II) complex.

Materials:

  • 1,8-naphthyridin-4-amine (1 mmol)

  • Metal(II) chloride (e.g., CuCl₂, CoCl₂, ZnCl₂) (0.5 mmol)

  • Methanol (20 mL)

  • Diethyl ether

Procedure:

  • Dissolve 1,8-naphthyridin-4-amine in 10 mL of warm methanol.

  • In a separate flask, dissolve the metal(II) chloride in 10 mL of methanol.

  • Slowly add the metal chloride solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After cooling to room temperature, filter any precipitate that forms.

  • Slowly diffuse diethyl ether into the filtrate until crystals begin to form. This may take several days.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Causality behind Experimental Choices:

  • Methanol is chosen as the solvent due to its ability to dissolve both the polar ligand and the metal salt.

  • Refluxing provides the necessary activation energy for the complexation reaction to proceed to completion.

  • Slow vapor diffusion with a less polar solvent like diethyl ether is a common technique to grow high-quality single crystals suitable for X-ray diffraction by gradually decreasing the solubility of the complex.

Visualizing Coordination Modes

The coordination of the 1,8-naphthyridine scaffold can be visualized using Graphviz diagrams, which illustrate the connectivity between the metal center(s) and the ligand donor atoms.

cluster_0 Monodentate Coordination cluster_1 Chelating Bidentate Coordination cluster_2 Bridging Bidentate Coordination M1 M N1 N M1->N1 M2 M N2 N M2->N2 N3 N M2->N3 M3 M1 N4 N M3->N4 M4 M2 N5 N M4->N5 cluster_paddlewheel Paddlewheel Structure cluster_ligand1 Napy 1 cluster_ligand2 Napy 2 cluster_ligand3 Napy 3 cluster_ligand4 Napy 4 Pd1 Pd Pd2 Pd Pd1->Pd2 N1_1 N Pd1->N1_1 N2_1 N Pd1->N2_1 N3_1 N Pd1->N3_1 N4_1 N Pd1->N4_1 N1_2 N Pd2->N1_2 N2_2 N Pd2->N2_2 N3_2 N Pd2->N3_2 N4_2 N Pd2->N4_2

Caption: Simplified representation of the [Pd₂(μ-napy)₄]⁴⁺ paddlewheel complex.

Conclusion and Future Directions

The X-ray crystallographic data of 1,8-naphthyridine-based complexes reveal a rich and diverse coordination chemistry. The substituent on the naphthyridine ring, the choice of the metal ion, and the reaction conditions all play a pivotal role in determining the final structure. While the crystallographic landscape of 1,8-naphthyridin-4-amine complexes is still emerging, the comparative analysis of related structures provides a strong foundation for future research. The insights gained from these studies are invaluable for the rational design of new catalysts, therapeutic agents, and advanced materials with tailored properties. Further crystallographic studies on a wider range of 1,8-naphthyridin-4-amine complexes are warranted to fully unlock the potential of this versatile ligand.

References

  • Nielsen, M. T., Mihrin, D., et al. (2025). The paddlewheel complex of 1,8-naphthyridine and palladium(II). Polyhedron, 267, 117310. [Link]

  • Nielsen, M. T., Mihrin, D., et al. (2025). The paddlewheel complex of 1,8-naphthyridine and palladium(II). Aalborg University's Research Portal. [Link]

  • Fu, W.-F., et al. (2011). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2541. [Link]

  • Zhang, H.-M., Fu, W.-F., et al. (2008). A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions, (47), 6817-6824. [Link]

  • Addison, A. W., et al. (1988). Synthesis and study of the fluxional behavior of octahedral manganese(I) complexes with a monodentate 1,8-naphthyridine ligand. X-ray crystal structure of fac-[Mn(η¹-1,8-naph)(η²-phen)(CO)₃]ClO₄·1/2CH₂Cl₂ (naph = 1,8-naphthyridine, phen = o-phenanthroline). Inorganic Chemistry, 27(12), 2123-2129. [Link]

  • Stevens, M. A., et al. (2023). A one-pot reduction route to bimetallic manganese 1,8-naphthyridine complexes. Dalton Transactions. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption of Naphthyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, naphthyridines—a family of six isomeric diazanaphthalenes—stand out for their significant roles in medicinal chemistry and materials science.[1][2] Their unique electronic properties, governed by the specific arrangement of two nitrogen atoms within a fused pyridine ring system, are fundamental to their function. Understanding the electronic transitions of these isomers is paramount for researchers aiming to design novel therapeutic agents or functional materials. This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of naphthyridine isomers, grounded in experimental data and theoretical principles, to empower your research and development endeavors.

The Structural Isomers of Naphthyridine

Naphthyridine (C₈H₆N₂) exists in six distinct isomeric forms, differentiated by the positions of the two nitrogen atoms within the fused bicyclic structure. These isomers are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. The location of the nitrogen atoms profoundly influences the molecule's electronic distribution, dipole moment, and, consequently, its interaction with ultraviolet and visible light.

a 1,5-Naphthyridine b 1,6-Naphthyridine c 1,7-Naphthyridine d 1,8-Naphthyridine e 2,6-Naphthyridine f 2,7-Naphthyridine G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Weigh Naphthyridine Isomer B 2. Prepare Stock Solution (e.g., 1x10⁻³ M in Spectroscopic Grade Solvent) A->B C 3. Perform Serial Dilutions to Obtain a Concentration Series (e.g., 10⁻⁴ M to 10⁻⁵ M) B->C G 7. Measure Absorbance of Diluted Solutions (Lowest to Highest Concentration) C->G D 4. Turn on Spectrophotometer & Warm Up (30 min) E 5. Set Parameters (Wavelength Range, Scan Speed) D->E F 6. Baseline Correction with Solvent Blank E->F F->G H 8. Plot Absorbance vs. Wavelength to Identify λmax G->H I 9. Verify Beer-Lambert Law (Plot Absorbance at λmax vs. Concentration) H->I J 10. Calculate Molar Absorptivity (ε) from the Slope of the Calibration Curve I->J

Sources

Technical Guide: Distinguishing 1,8-Naphthyridin-4-amine from 1,5-Naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 1,8-naphthyridin-4-amine and its 1,5-naphthyridine analogs . These isomers, while structurally similar, exhibit distinct electronic properties, synthetic pathways, and biological activities (e.g., kinase selectivity vs. antibacterial efficacy).

Executive Summary: The Isomer Challenge

In medicinal chemistry, the naphthyridine scaffold is a privileged structure used to mimic purines and quinolines. However, regioisomerism presents a critical challenge.

  • 1,8-Naphthyridin-4-amine: Often targeted for CB2 receptor agonism and antibacterial activity (DNA gyrase inhibition). It possesses a high dipole moment due to the syn-orientation of the nitrogen lone pairs.

  • 1,5-Naphthyridine analogs: Frequently arise as thermodynamic byproducts or are designed for ALK5 (TGF-β) inhibition . The scaffold is centrosymmetric (in the unsubstituted form), leading to significantly lower polarity and different solubility profiles.

The "Smoking Gun" for Differentiation: The presence of a proton at the C5 position (peri to the amine) in the 1,8-isomer, which is physically replaced by a nitrogen atom in the 1,5-isomer.

Structural & Electronic Differentiation

The fundamental difference lies in the arrangement of the nitrogen atoms relative to the bridgehead carbons, which dictates the electronic environment of the 4-amine substituent.

Feature1,8-Naphthyridin-4-amine 1,5-Naphthyridine Analog
Structure Nitrogens at 1 and 8.Nitrogens at 1 and 5.
Symmetry Asymmetric (

). High Dipole Moment.
Pseudo-symmetric (

core). Low Dipole Moment.
Peri-Interaction H5 is present (peri to 4-NH

).
N5 is present (peri to 4-NH

).
Basicity N8 is highly basic; forms stable chelates.N1 and N5 are weakly basic; less prone to chelation.
Fluorescence Strong Green/Yellow Fluorescence (due to ICT).Weak/Blue Fluorescence (rigid, less ICT).
Graphviz Diagram: Structural Logic & Decision Tree

The following diagram illustrates the structural divergence and the logical flow for identification.

Naphthyridine_ID Start Unknown Naphthyridine-4-amine Sample Step1 1. Analyze C5 Position (Peri to Amine) Start->Step1 Branch18 Proton Detected at C5 (NOE with NH2) Step1->Branch18 H5 Present Branch15 Nitrogen at C5 (No Proton Signal) Step1->Branch15 N5 Present Result18 Identity: 1,8-Naphthyridin-4-amine (High Dipole, H5-H6-H7 Pattern) Branch18->Result18 Result15 Identity: 1,5-Naphthyridine Analog (Low Dipole, H6-H7-H8 Pattern) Branch15->Result15 Method Validation: 1H NMR (NOESY) & LC-MS Retention Result18->Method Result15->Method

Caption: Decision tree for distinguishing isomers based on the "Peri-Proton" structural feature.

Analytical Differentiation Protocols

A. NMR Spectroscopy (The Gold Standard)

The definitive method for distinction is 1H NMR , specifically focusing on the "non-amine" ring (Ring B).

Protocol 1: 1H NMR Analysis

  • Solvent: DMSO-

    
     (prevents aggregation and sharpens NH protons).
    
  • Key Observation: Look for the H5 proton signal.

Proton Position1,8-Naphthyridin-4-amine (ppm)1,5-Naphthyridine Analog (ppm)Differentiation Logic
H2 (Ring A) ~8.4 - 8.6 (d)~8.5 - 8.7 (d)Similar environment (alpha to N1).
H3 (Ring A) ~6.5 - 6.8 (d)~6.6 - 6.9 (d)Ortho to amine (shielded).
H5 (Ring B) ~8.8 - 9.1 (dd) ABSENT Primary Differentiator. In 1,5, this is N5.
H6 (Ring B) ~7.4 - 7.6 (dd)~8.9 - 9.1 (d)In 1,5, H6 is alpha to N5 (deshielded).
H7 (Ring B) ~8.9 - 9.1 (d)~7.5 - 7.7 (dd)In 1,8, H7 is alpha to N8.

Self-Validating Check: Perform a 1D NOE or 2D NOESY experiment irradiating the amine (NH


) signal.
  • 1,8-Isomer: You will see an NOE enhancement of H3 AND H5 (peri-proton).

  • 1,5-Isomer: You will see an NOE enhancement of H3 only. No peri-proton exists.

B. Chromatography (HPLC/LC-MS)

Due to the dipole moment difference, these isomers separate well on Reverse Phase (C18) columns.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Trend:

    • 1,8-Naphthyridine: More polar (dipole ~4.0 D). Elutes earlier (shorter

      
      ).
      
    • 1,5-Naphthyridine: Less polar (dipole ~0-1.5 D). Elutes later (longer

      
      ).
      

Synthetic Pathways & Purity Control[1]

Understanding the origin of your compound is the first step in identification. The synthetic routes for these two isomers are orthogonal, meaning cross-contamination usually arises only from impure starting materials (e.g., mixed aminopyridines).

Synthesis of 1,8-Naphthyridin-4-amine

Method: Modified Friedländer Condensation. Precursor: 2-Aminopyridine-3-carbonitrile or 2-aminonicotinaldehyde.

  • Reactants: 2-Aminopyridine-3-carbonitrile + Carbonyl source (e.g., acetone/acetaldehyde equivalent).

  • Catalyst: t-BuOK or Lewis Acid (e.g., AlCl

    
    ).
    
  • Mechanism: Condensation occurs between the exocyclic amine and the carbonyl, followed by cyclization onto the nitrile (or aldehyde) to form the pyridine ring.

  • Key Control: Ensure the starting material is pure 2-aminopyridine . Contamination with 3-aminopyridine leads to 1,5-analogs.[1]

Synthesis of 1,5-Naphthyridin-4-amine

Method: Nucleophilic Aromatic Substitution (


) or Skraup Reaction.
Precursor:  3-Aminopyridine or 4-Chloro-1,5-naphthyridine.
  • Route A (S_NAr): Start with 1,5-naphthyridin-4-ol

    
     Chlorinate (
    
    
    
    )
    
    
    React with Ammonia/Amine.
  • Route B (Skraup): 3-Aminopyridine + Glycerol/Skraup conditions (often yields mixtures, difficult to control regiochemistry for the amine).

  • Key Control: The

    
     route is preferred for high purity.
    

Synthesis_Flow Start18 2-Aminopyridine Derivatives Rxn18 Friedländer/Annulation (Cyclization onto C3) Start18->Rxn18 Start15 3-Aminopyridine Derivatives Rxn15 Skraup/Povarov (Cyclization onto C2/C4) Start15->Rxn15 Prod18 1,8-Naphthyridine (N1 & N8) Rxn18->Prod18 Prod15 1,5-Naphthyridine (N1 & N5) Rxn15->Prod15

Caption: Orthogonal synthetic origins prevent isomeric mixing if precursors are pure.

Experimental Protocol: Synthesis of 1,8-Naphthyridin-4-amine (Reference Standard)

To validate your analytical method, synthesize a reference standard using this high-fidelity protocol.

Reagents:

  • 2-Aminopyridine-3-carbonitrile (1.0 eq)

  • Acetone (excess, solvent/reactant)

  • t-BuOK (1.2 eq)

  • Solvent: Dry THF

Procedure:

  • Dissolution: Dissolve 2-aminopyridine-3-carbonitrile (5 mmol) in dry THF (20 mL) under Argon.

  • Addition: Add t-BuOK (6 mmol) slowly at 0°C. Stir for 15 min.

  • Cyclization: Add acetone (10 mmol) dropwise. The solution will darken.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc (3x).
    
  • Purification: Recrystallize from Ethanol/Water. 1,8-naphthyridines crystallize readily due to planarity.

Yield: Typically 60-75%. Validation: Check for H5 signal in NMR (dd at ~9.0 ppm).

Biological Activity Profile

Distinguishing these isomers is vital because their biological targets differ significantly.

Activity1,8-Naphthyridin-4-amine 1,5-Naphthyridine Analog
Primary Target CB2 Receptor (Agonist), Bacteria (DNA Gyrase)ALK5 / TGF-β Type I Receptor (Inhibitor)
Mechanism Intercalation & H-bonding via N1/N8 pocket.ATP-competitive inhibition (Kinase hinge binder).
Toxicity Generally lower; widely used in antibiotics (e.g., Nalidixic acid derivatives).Potential for off-target kinase inhibition.

References

  • Litvinov, V. P. (2004). Advances in the chemistry of 1,8-naphthyridines. Russian Chemical Reviews. Link

  • Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridine-4-amine derivatives. European Journal of Medicinal Chemistry. Link

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as potent and selective TGF-β type I receptor inhibitors. Journal of Medicinal Chemistry. Link

  • Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. Link

  • Sakai, N., et al. (2012).[2] Copper-Catalyzed [5 + 1] Annulation for 1,8-Naphthyridine Synthesis. Organic Letters. Link

Sources

Electrochemical Characterization of 1,8-Naphthyridin-4-Amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,8-Naphthyridin-4-amine represents a distinct class of "push-pull" heterocyclic systems. Unlike its parent compound (1,8-naphthyridine), which is primarily an electron-deficient acceptor, the introduction of the amino group at the 4-position imparts significant electron-donating character. This duality creates a rich electrochemical profile characterized by irreversible oxidative amine coupling and quasi-reversible ring reduction .

This guide provides a structured approach to characterizing this molecule, comparing its performance against functional analogs, and detailing the specific protocols required to generate valid electrochemical data.

Part 1: Comparative Electrochemical Profile

To understand the behavior of 1,8-naphthyridin-4-amine, it must be benchmarked against its structural components: the electron-rich 4-aminopyridine and the electron-poor 1,8-naphthyridine core.

Table 1: Comparative Redox Signatures
Feature1,8-Naphthyridin-4-amine (Target)1,8-Naphthyridine (Parent)4-Aminopyridine (Analog)
Primary Character Amphoteric (Redox Active)Electron AcceptorElectron Donor
Oxidation Potential (

)
+0.85 V to +1.10 V (Irreversible)> +1.5 V (Inert window)+1.05 V (Irreversible)
Reduction Potential (

)
-1.10 V to -1.40 V (Quasi-reversible)-0.98 V (Reversible)< -2.0 V (Hard to reduce)
Dominant Mechanism Radical cation formation followed by rapid deprotonation.Formation of stable radical anion (

).
Radical coupling / Polymerization.
pKa (Approx.) ~8.5 - 9.0 (Ring N1/N8)~3.49.2

Analyst Insight: The 4-amino substituent shifts the reduction potential of the naphthyridine ring cathodically (more negative) by approximately 100–200 mV compared to the parent molecule due to resonance donation. Conversely, the presence of the diaza-ring makes the amino group harder to oxidize than in a simple aniline derivative.

Part 2: Mechanistic Characterization

The electrochemical behavior of 1,8-naphthyridin-4-amine is governed by two competing pathways. Understanding these is critical for interpreting Cyclic Voltammetry (CV) data.

Anodic Pathway (Oxidation)

The oxidation is centered on the exocyclic amine (


). It is typically irreversible  because the generated radical cation is highly acidic and rapidly loses a proton, leading to dimerization (azo-coupling) or polymerization on the electrode surface.
Cathodic Pathway (Reduction)

The reduction is centered on the naphthyridine ring system. In aprotic solvents (like DMF or MeCN), this process is often reversible , forming a stable radical anion. In protic media, it becomes irreversible due to protonation of the ring nitrogen.

Visualization: Redox Reaction Pathways

RedoxMechanism Neutral 1,8-Naphthyridin-4-amine (Neutral State) RadicalCat Radical Cation [-NH2•+] Neutral->RadicalCat Oxidation (-e-) E > +0.9V RadicalAnion Radical Anion (Ring Reduced •-) Neutral->RadicalAnion Reduction (+e-) E < -1.2V RadicalCat->Neutral Reverse Scan (Weak/Absent) Deprotonated Neutral Radical [-NH•] RadicalCat->Deprotonated -H+ (Fast) Dimer Dimer/Polymer (Electrode Fouling) Deprotonated->Dimer Coupling RadicalAnion->Neutral Re-oxidation (Reversible) ProtonatedRed Dihydro-Product (Irreversible in H2O) RadicalAnion->ProtonatedRed +H+ (if Protic)

Figure 1: Dual-pathway redox mechanism showing the irreversible oxidative coupling (left) and reversible ring reduction (right).

Part 3: Experimental Protocols

To obtain reproducible data, specific conditions must be met to avoid common pitfalls like electrode fouling (from amine oxidation) or proton-quenching (during reduction).

Protocol A: Determination of HOMO/LUMO Levels (Aprotic)

Objective: Characterize intrinsic electronic structure without proton interference.

  • Solvent System: Anhydrous Acetonitrile (

    
    ) or Dimethylformamide (
    
    
    
    ).
    • Why: Water acts as a proton source that destroys the reversibility of the reduction wave.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Working Electrode: Glassy Carbon (GCE), polished to a mirror finish with 0.05 µm alumina.

    • Warning: Platinum electrodes may catalyze hydrogen evolution, obscuring the reduction peak.

  • Reference:

    
     (10 mM 
    
    
    
    in MeCN).
  • Scan Rate: 100 mV/s.

  • Procedure:

    • Step 1 (Blank): Scan solvent + electrolyte to ensure a clean window (-2.0 V to +1.5 V).

    • Step 2 (Reduction): Add analyte (1 mM). Scan from 0 V

      
       -2.0 V 
      
      
      
      0 V. Look for the reversible couple.
    • Step 3 (Oxidation): Scan from 0 V

      
       +1.5 V. Note: Expect fouling. Polish electrode immediately after this scan.
      
    • Step 4 (Internal Standard): Add Ferrocene (Fc) at the end to calibrate potentials.

Protocol B: pH-Dependent Studies (Aqueous)

Objective: Determine pKa and proton-coupled electron transfer (PCET) mechanisms.

  • Buffer: Britton-Robinson buffer (pH 2.0 to 12.0).

  • Concentration: 0.5 mM analyte.

  • Technique: Differential Pulse Voltammetry (DPV) is preferred over CV for higher sensitivity and resolution of pH shifts.

  • Data Analysis: Plot

    
     vs. pH.
    
    • Slope: A slope of ~59 mV/pH indicates a Nernstian 1-electron, 1-proton process (

      
      ).
      
    • Break Point: The intersection of slopes corresponds to the pKa of the molecule.

Part 4: Data Interpretation & Troubleshooting

Calculating Energy Levels

Using the onset potentials (


) from Protocol A, calibrated against Ferrocene (

):
  • 
     eV 
    
  • 
     eV 
    
  • Band Gap (

    
    )  = 
    
    
    
Common Artifacts
ObservationCauseSolution
Oxidation peak disappears on 2nd cycle Electrode fouling by polymer film.Polish electrode between every oxidation scan.
Reduction peak is irreversible Presence of trace water or oxygen.Dry solvent over molecular sieves; purge with Argon for 15 mins.
Pre-peak signal Adsorption of reactant.Check if peak current scales linearly with scan rate (

) rather than

.

References

  • Synthesis and General Properties

    • Madaan, A., et al. (2015).[1] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie.

  • Electrochemical Benchmarking (Aminopyridines)

    • Gowda, J. I., et al. (2015).[1] Fabrication of multiwalled carbon nanotube-surfactant modified sensor for the determination of 4-aminoantipyrine. ResearchGate.[2][3]

  • Naphthyridine Ring Reduction

    • Stevens, M. A., et al. (2023).[4] A one-pot reduction route to bimetallic manganese 1,8-naphthyridine complexes. Dalton Transactions.

  • pKa and Basicity

    • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

Sources

Safety Operating Guide

Proper Disposal Procedures: 1,8-Naphthyridin-4-amine

[1]

Executive Safety Summary

1,8-Naphthyridin-4-amine is a nitrogen-rich heterocyclic amine. While often used as a scaffold in kinase inhibitor development, its disposal requires strict adherence to organic base segregation protocols .

CRITICAL WARNING: Do NOT mix this compound with oxidizing agents or strong acids in primary waste streams.

  • Interaction with Acids: Exothermic reaction forming salts.

  • Interaction with Oxidizers: Risk of uncontrolled oxidation and release of nitrogen oxides (NOx).

Chemical Profile & Hazard Identification
PropertyDataRelevance to Disposal
CAS Number 14903-78-7Unique identifier for waste manifesting.
Physical State Solid (Powder)Requires double-bagging to prevent particulate inhalation.
Acidity/Basicity Basic (pKa ~7-8 est.)Must be segregated into Alkaline/Organic Base streams.
GHS Hazards H315, H319, H335Irritant to eyes, skin, respiratory system. Treat as Toxic .
RCRA Status Non-Listed (Characteristic)Not P-listed, but treat as hazardous due to structural similarity to 4-Aminopyridine.

Pre-Disposal Segregation Logic

Effective disposal begins at the bench. You must segregate this compound based on its chemical compatibility to prevent "trash can chemistry"—unintended reactions inside waste containers.[1]

The "Organic Base" Rule

As a naphthyridine derivative, this compound is an organic base. It must be diverted to the Organic Base waste stream.

  • Why? Mixing organic amines with the standard "Organic Acid" stream (containing acetic acid, TFA, etc.) generates heat. In a sealed waste drum, this exotherm can pressurize the container or volatilize other solvents.

Visualization: Waste Segregation Decision Tree

The following logic flow dictates the immediate handling of the substance at the point of generation.

SegregationLogicStartWaste Generation:1,8-Naphthyridin-4-amineStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid / PowderStateCheck->IsSolidIsLiquidSolution / Mother LiquorStateCheck->IsLiquidSolidPrepDouble Bag inAnti-Static PolyethyleneIsSolid->SolidPrepLiquidCheckCheck Solvent CompositionIsLiquid->LiquidCheckBinSolidDISPOSAL STREAM A:Solid Hazardous Waste(Tag: Toxic/Irritant)SolidPrep->BinSolidHalogenatedHalogenated Solvent(DCM, Chloroform)LiquidCheck->HalogenatedContains >5% HalogensNonHalogenatedNon-Halogenated Solvent(MeOH, DMSO, DMF)LiquidCheck->NonHalogenatedNo HalogensBinHalDISPOSAL STREAM B:Halogenated Organic BaseHalogenated->BinHalBinNonHalDISPOSAL STREAM C:Non-Halogenated Organic BaseNonHalogenated->BinNonHal

Figure 1: Decision matrix for segregating 1,8-Naphthyridin-4-amine waste streams to prevent chemical incompatibility.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup debris.

  • Containment: Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a second bag (double-bagging). This prevents contamination of the outer container surface.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write "1,8-Naphthyridin-4-amine solid waste".

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Consolidation: Deposit into the Solid Hazardous Waste Drum (usually a wide-mouth fiber or poly drum).

    • Note: Do not use the "Biohazard" (red bag) bin unless the compound was used in cell culture or viral work.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.

  • pH Check: Ensure the solution pH is >7. If acidic (due to workup), neutralize carefully with Sodium Bicarbonate before adding to the base waste stream to prevent heat evolution in the drum.

  • Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).

  • Transfer: Pour into the appropriate Organic Base carboy.

    • Crucial: Use a funnel with a flash-arrestor if the solvent is flammable.

  • Rinsing: Triple-rinse the empty reaction vessel with a compatible solvent (e.g., acetone) and add the rinsate to the same waste container.

Emergency Contingencies: Spill Response

In the event of a powder spill outside a fume hood, immediate action is required to prevent inhalation of the dust.

SpillResponseAlert1. ALERTNotify personnelEvacuate immediate areaPPE2. PPE UPNitrile Gloves (Double)N95/P100 RespiratorGogglesAlert->PPEContain3. CONTAINCover with damppaper towels tosuppress dustPPE->ContainClean4. CLEANScoop into bagWipe with weak acid(1% Acetic Acid)Contain->CleanDispose5. DISPOSETag as HazardousSolid WasteClean->Dispose

Figure 2: Workflow for managing a dry powder spill of 1,8-Naphthyridin-4-amine.

Decontamination Solution: Because this is an amine, a standard detergent wash may leave residue.

  • First Pass: Wipe surface with a 1% Acetic Acid solution (solubilizes the base).

  • Second Pass: Wipe with water.[3][2][4]

  • Final Pass: Wipe with Isopropanol.

Final Disposition (Professional Waste Management)

The laboratory's responsibility ends at the accumulation area. However, understanding the final fate ensures you classify the waste correctly for the disposal contractor.

  • Method: High-Temperature Incineration.

  • Rationale: Naphthyridines contain a stable bicyclic aromatic ring system. Simple chemical treatment (oxidation/hydrolysis) in the lab is often incomplete and can yield toxic intermediates. Industrial incineration at >1000°C ensures complete mineralization of the nitrogen heterocycle into

    
    , 
    
    
    , and
    
    
    .
  • Waste Code Recommendation: If your institution requires a specific code and the concentration is high, use D001 (Ignitable, if in solvent) or generic Toxic Organic . While not explicitly P-listed, treating it with the rigor of P008 (4-Aminopyridine) is a best practice in pharmaceutical safety [1].

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136069, 1,8-Naphthyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Segregation of Incompatible Waste. Retrieved from [Link]

Personal protective equipment for handling 1,8-Naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Operational Guide: 1,8-Naphthyridin-4-amine

CAS: 54569-30-1 Formula: C₈H₇N₃ Role: Pharmaceutical Intermediate / Scaffold for Drug Discovery

Executive Safety Summary

Senior Scientist Note: 1,8-Naphthyridin-4-amine is not just a generic reagent; it is a nitrogen-rich heterocyclic amine used frequently in kinase inhibitor development. While often classified as an "Irritant" (H315/H319/H335), its structural similarity to bioactive isoquinolines mandates that we treat it with elevated caution regarding biological activity. Do not rely solely on the "Warning" label; assume potential for unrecognized potency.

This guide synthesizes GHS data with practical laboratory experience to establish a self-validating safety protocol.

Hazard Profile & Risk Logic

To select the correct PPE, we must first understand the mechanism of hazard.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Acute Toxicity (Oral) H302 Systemic absorption via ingestion.Zero-tolerance for hand-to-mouth transfer. Glove removal protocols are critical.
Skin Irritation H315 Basic amine functionality reacts with skin lipids/moisture.Contact prevention. Standard nitrile gloves are required; latex is insufficient due to porosity.
Eye Irritation H319 Caustic effect on corneal mucous membranes.Particulate defense. Safety glasses are minimum; goggles required if fine dust is generated.
STOT (Respiratory) H335 Irritation of upper respiratory tract by dust.Inhalation control. All solid handling must occur under LEV (Local Exhaust Ventilation) or with respiratory protection.

PPE Selection Framework

Rationale: PPE is the final barrier, not the first. The following recommendations are based on "Breakthrough Time" (BT) logic and physical state analysis.

A. Hand Protection (The Primary Barrier)

Recommendation: Nitrile Rubber (Minimum 0.11 mm thickness).

  • Scientific Logic: Natural rubber latex is permeable to many aromatic amines and organic solvents used to dissolve this compound (e.g., DMSO, DCM). Nitrile provides superior chemical resistance and physical durability against snags on weighing spatulas.

  • Protocol:

    • Dry Solid: Single Nitrile glove.

    • Solution (Organic Solvents): Double Gloving is mandatory. The outer glove acts as a sacrificial layer against solvent splash, protecting the inner glove which blocks the solute.

    • Change Frequency: Immediately upon splash or every 2 hours of continuous use.

B. Respiratory Protection

Recommendation: N95 (US) or P2 (EU) Particulate Respirator.

  • Context: Required only when handling open powder outside a fume hood (e.g., balance malfunction).

  • Primary Control: All weighing and transfer should be performed inside a certified Chemical Fume Hood . If the hood sash is at the correct height, no respirator is required.

C. Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vent).

  • Why not Safety Glasses? 1,8-Naphthyridin-4-amine is a fine powder. Static electricity can cause particles to "jump" or float. Safety glasses have gaps; goggles seal the orbital area, preventing dust entry.

D. Body Protection

Recommendation: Standard Cotton/Polyester Lab Coat (Buttoned).

  • Upgrade Trigger: If handling >10g or preparing concentrated stock solutions, upgrade to a Tyvek® disposable apron or sleeve covers to prevent sleeve contamination.

Visualizing the Safety Decision Matrix

The following diagram illustrates the logical flow for selecting PPE based on the specific experimental activity.

PPE_Decision_Matrix Start Activity: Handling 1,8-Naphthyridin-4-amine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (DMSO/DCM) State_Check->Solution Engineering Is Fume Hood Available? Solid->Engineering PPE_Solution PPE: Double Nitrile Gloves + Goggles + Fume Hood (Mandatory) Solution->PPE_Solution Solvent Risk Hood_Yes Use Fume Hood Engineering->Hood_Yes Yes Hood_No Benchtop Handling Engineering->Hood_No No PPE_Solid_Hood PPE: Nitrile Gloves + Safety Glasses + Lab Coat Hood_Yes->PPE_Solid_Hood PPE_Solid_Bench PPE: N95 Respirator + Goggles + Nitrile Gloves Hood_No->PPE_Solid_Bench

Figure 1: Risk-Based PPE Selection Logic. Note that solution handling always defaults to higher protection due to the permeation risk of solvents.

Operational Protocols

Protocol A: Safe Weighing & Transfer
  • Static Neutralization: Use an ionizing bar or anti-static gun if available. Naphthyridines can be electrostatically charged, causing powder to disperse unexpectedly.

  • Draft Protection: Use a draft shield on the balance. Do not weigh in the turbulent front section of the fume hood; push the balance 6 inches back.

  • Decontamination: After weighing, wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust. Do not use compressed air to clean the balance; this aerosolizes the chemical.

Protocol B: Spill Response (Dry Powder)

Scenario: You spill ~500mg on the bench.

  • Isolate: Alert nearby personnel.

  • PPE Up: Ensure goggles and gloves are secure.

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.

  • Cleanup: Scoop up the damp material. Wipe the surface 3 times with ethanol.

  • Disposal: Place waste in a dedicated "Solid Hazardous Waste" container.

Protocol C: Waste Disposal
  • Solid Waste: Dispose of in a container labeled "Hazardous Waste - Toxic Solids."

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated). 1,8-Naphthyridin-4-amine itself does not require a separate stream from standard organic waste unless mixed with oxidizers.

  • Container Rinsing: Triple rinse empty reagent bottles with a compatible solvent before discarding the glass.

References

  • Sigma-Aldrich. Safety Data Sheet: 1,8-Naphthyridin-4-amine (CAS 54569-30-1). Retrieved from

  • PubChem. Compound Summary: 1,8-Naphthyridin-4-amine. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from

  • Fisher Scientific. GHS Classification and Lab Safety Standards. Retrieved from

×

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8-Naphthyridin-4-amine
Reactant of Route 2
1,8-Naphthyridin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.